trans-PX20606
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXXJUEBFDQHD-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22Cl3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104045 | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268244-87-6 | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268244-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-4-[(1R,2R)-2-[2-Chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl]methoxy]phenyl]cyclopropyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801104045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Function of trans-PX20606: A Technical Guide
This in-depth technical guide provides a comprehensive overview of trans-PX20606 for researchers, scientists, and drug development professionals. The document details its core function, mechanism of action, and summarizes key experimental findings.
Core Function and Mechanism of Action
This compound is a non-steroidal, selective, and orally active agonist of the farnesoid X receptor (FXR) .[1][2][3] FXR is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily, playing a crucial role in the metabolism of bile acids, lipids, and glucose.[4][5]
The primary function of this compound is to bind to and activate FXR.[1][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in several physiological processes.
The therapeutic effects of this compound are primarily linked to its ability to:
-
Reduce Liver Fibrosis and Portal Hypertension : In experimental models of liver cirrhosis, this compound has been shown to ameliorate portal hypertension by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[2][3][6] It achieves this by decreasing the expression of profibrogenic proteins like Col1a1 and α-smooth muscle actin.[2]
-
Improve Sinusoidal Function : The compound induces sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH)1.[2][3] It also reduces intrahepatic vasoconstriction by downregulating endothelin-1.[2]
-
Exert Anti-inflammatory Effects : this compound reduces hepatic inflammation, as evidenced by decreased macrophage infiltration in animal models.[2] It also attenuates intestinal inflammation and reduces splanchnic blood flow in portal hypertensive mice.[7][8]
-
Enhance Intestinal Barrier Function : The compound has been observed to improve the intestinal barrier and decrease bacterial translocation from the gut, a common complication in liver cirrhosis.[2][3][7][8]
Quantitative Data Presentation
The following tables summarize the quantitative data available for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | EC50 (nM) |
| FRET Assay | Farnesoid X Receptor (FXR) | 32 |
| M1H Assay | Farnesoid X Receptor (FXR) | 34 |
| Gal4-FXR Assay | human FXR (hFXR) | 50 |
| Gal4-FXR Assay | murine FXR (mFXR) | 220 |
Source: MedChemExpress.[1]
Table 2: In Vivo Efficacy of PX20606 in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation)
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | 0.020 |
| Bacterial Translocation | - | Reduced by 36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | Reduced by 30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | - | Reduced by 39% | 0.044 |
Source: Journal of Hepatology.[2][3]
Table 3: In Vivo Efficacy of PX20606 in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-induced)
| Parameter | Vehicle Control | PX20606 (10 mg/kg) | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 0.001 |
| Sirius Red Area (Fibrosis) | - | Reduced by 43% | 0.005 |
| Hepatic Hydroxyproline | - | Reduced by 66% | <0.001 |
Source: Journal of Hepatology.[2][3]
Experimental Protocols
In Vivo Model of Cirrhotic Portal Hypertension
A common experimental model to evaluate the efficacy of this compound is the carbon tetrachloride (CCl4)-induced liver cirrhosis model in rats.[2][3]
Objective : To assess the effect of PX20606 on liver fibrosis and portal hypertension in a cirrhotic animal model.
Methodology :
-
Induction of Cirrhosis : Male rats are administered CCl4 (e.g., via oral gavage or intraperitoneal injection) for a period of 14 weeks to induce liver cirrhosis and portal hypertension.
-
Treatment Regimen : Following the induction period, animals are treated with either PX20606 (10 mg/kg) or a vehicle control via oral gavage. Another FXR agonist, obeticholic acid (OCA), can be used as a positive control.
-
Hemodynamic Measurements : At the end of the treatment period, portal pressure is measured directly via a catheter inserted into the portal vein.
-
Fibrosis Assessment : Liver tissue is collected for histological analysis. Fibrosis is quantified by staining with Sirius Red and measuring the positive area. Hepatic hydroxyproline content, a biochemical marker of collagen, is also determined.
-
Gene and Protein Expression Analysis : Liver tissue is analyzed for the expression of profibrogenic markers (e.g., Col1a1, α-SMA, TGF-β) and markers of sinusoidal function (e.g., eNOS, DDAH1, endothelin-1) using techniques like qPCR and Western blotting.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR | 法尼酯X受体 | 激动剂 | MCE [medchemexpress.cn]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Trans-PX20606: A Non-Steroidal Farnesoid X Receptor (FXR) Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trans-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. As a key regulator of various metabolic pathways, FXR has emerged as a promising therapeutic target for a range of conditions, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other metabolic disorders. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical activity, preclinical efficacy, and the experimental methodologies used in its characterization.
Core Data Summary
The following tables provide a structured summary of the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay Type | Value | Reference Compound | Reference Value |
| EC50 | FRET Assay | 100 nM | Px-20350 | 12 nM |
| Px-00942 | 24 nM |
Table 2: Preclinical Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Dose | Duration | Result | Percent Change vs. Vehicle |
| Total Plasma Cholesterol | This compound | 30 mg/kg/day (oral) | 8 weeks | Significantly reduced | -70% |
| Plasma Triglycerides | This compound | 30 mg/kg/day (oral) | 8 weeks | Significantly reduced | -60% |
| Liver Cholesterol | This compound | 30 mg/kg/day (oral) | 8 weeks | Reduced | > -25% |
| Liver Triglycerides | This compound | 30 mg/kg/day (oral) | 8 weeks | Reduced | > -40% |
| Insulin Sensitivity | This compound | 30 mg/kg/day (oral) | 8 weeks | Improved | Not specified |
| Lipid Absorption | This compound | 30 mg/kg/day (oral) | 8 weeks | Reduced | 2- to 3-fold reduction |
| Fecal Cholesterol Excretion | This compound | 30 mg/kg/day (oral) | 8 weeks | Increased | 5- to 6-fold increase |
Table 3: Preclinical Efficacy of this compound in a NASH Mouse Model
| Parameter | Treatment Group | Dose | Duration | Result |
| Steatosis (NAFLD Activity Score) | This compound | 30 mg/kg (oral) | 6-16 weeks | 0.63 (vs. 2 for untreated) |
| Lobular Inflammation (NAFLD Activity Score) | This compound | 30 mg/kg (oral) | 6-16 weeks | 1.13 (vs. 1.25 for untreated) |
| Hepatocyte Ballooning (NAFLD Activity Score) | This compound | 30 mg/kg (oral) | 6-16 weeks | 1.25 (vs. 2 for untreated) |
| Total NASH Score | This compound | 30 mg/kg (oral) | 6-16 weeks | 3 (vs. 5.25 for untreated) |
Table 4: Preclinical Efficacy of this compound in a Rat Model of Portal Hypertension
| Model | Treatment Group | Dose | Duration | Parameter | Result | Percent Change vs. Vehicle |
| Non-cirrhotic (PPVL) | This compound | 10 mg/kg (gavage) | 7 days | Portal Pressure | 10.4 ± 1.1 mmHg (vs. 12.6 ± 1.7 mmHg) | -17.5% |
| Bacterial Translocation | Reduced | -36% | ||||
| Lipopolysaccharide Binding Protein | Reduced | -30% | ||||
| Splanchnic TNFα | Reduced | -39% | ||||
| Cirrhotic (CCl4) | This compound | 10 mg/kg (gavage) | 14 weeks | Portal Pressure | 11.8 ± 0.4 mmHg (vs. 15.2 ± 0.5 mmHg) | -22.4% |
| Fibrotic Sirius Red Area | Reduced | -43% | ||||
| Hepatic Hydroxyproline | Reduced | -66% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Activation
This assay is designed to measure the binding of this compound to the Farnesoid X Receptor (FXR) and the subsequent recruitment of a coactivator peptide.
Materials:
-
GST-tagged human FXR ligand-binding domain (LBD)
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA)
-
This compound and reference compounds
-
384-well low-volume white plates
Protocol:
-
Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing the FXR-LBD, biotinylated SRC-1 peptide, and Tb-labeled anti-GST antibody in assay buffer.
-
Dispense 8 µL of the master mix to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Prepare a solution of dye-labeled streptavidin in assay buffer.
-
Add 10 µL of the streptavidin solution to each well.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm) and plot the data against the compound concentration to determine the EC50 value.
FXR Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate FXR and induce the expression of a luciferase reporter gene.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
FXR expression plasmid
-
FXR response element (FXRE)-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Luciferase assay system
-
96-well cell culture plates
Protocol:
-
Seed HepG2 cells into 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control and plot the data to determine the EC50 value.
In Vivo Model of Diet-Induced Obesity and NASH
This model is used to evaluate the efficacy of this compound in a setting that mimics human non-alcoholic steatohepatitis.
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period to induce obesity, insulin resistance, and steatosis.
Treatment Protocol:
-
After the induction period, mice are randomized into vehicle and treatment groups.
-
This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
The treatment group receives a daily oral gavage of this compound (e.g., 30 mg/kg) for the specified duration (e.g., 8-10 weeks). The vehicle group receives the vehicle alone.
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, blood and liver tissue are collected for analysis.
Endpoint Analysis:
-
Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, ALT, and AST are measured.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red to quantify fibrosis. A NAFLD Activity Score (NAS) is determined by a pathologist.
-
Gene Expression Analysis: RNA is extracted from liver tissue to analyze the expression of FXR target genes and markers of inflammation and fibrosis via qPCR.
In Vivo Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension
This model is used to assess the anti-fibrotic and hemodynamic effects of this compound.
Animal Model:
-
Male Sprague-Dawley rats are administered CCl4 to induce liver fibrosis and subsequent portal hypertension.
Induction and Treatment Protocol:
-
Liver fibrosis is induced by intraperitoneal injections of CCl4 (e.g., 1 mL/kg, twice weekly) for a specified duration (e.g., 14 weeks).
-
During the induction period, rats are treated with daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle.
-
For the non-cirrhotic portal hypertension model, portal vein ligation (PPVL) is performed, and treatment is administered for a shorter duration (e.g., 7 days).
Endpoint Analysis:
-
Hemodynamic Measurements: Portal pressure is measured directly via a catheter inserted into the portal vein.
-
Fibrosis Assessment: Liver fibrosis is quantified by measuring the hepatic hydroxyproline content and by Sirius Red staining of liver sections.
-
Biochemical Markers: Serum levels of ALT, AST, and markers of liver function are determined.
-
Bacterial Translocation: Mesenteric lymph nodes are collected and cultured to assess bacterial translocation from the gut.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
The Biological Activity of trans-PX20606: A Farnesoid X Receptor Agonist with Therapeutic Potential in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
trans-PX20606 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Emerging preclinical data highlight its potential as a therapeutic agent for chronic liver diseases, particularly in the context of portal hypertension and liver fibrosis. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, its mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction to this compound and the Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] It functions as a ligand-activated transcription factor, with bile acids being its natural ligands.[1][2] Upon activation, FXR plays a crucial role in maintaining bile acid homeostasis, modulating lipid and glucose metabolism, and regulating inflammatory responses and fibrogenesis.[1][2][3]
This compound is a synthetic, non-steroidal FXR agonist designed for improved aqueous solubility and metabolic stability.[1][2] Its selective activation of FXR makes it a promising candidate for the treatment of various metabolic and liver diseases.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating FXR. This activation leads to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.
FXR Signaling Pathway
The activation of FXR by this compound initiates a signaling cascade that influences multiple physiological processes. A simplified representation of this pathway is provided below.
Caption: FXR Signaling Pathway Activated by this compound.
Quantitative Biological Activity Data
The potency of this compound as an FXR agonist has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Receptor | EC50 (nM) | Reference |
| FRET Assay | FXR | 32 | [4][5] |
| M1H Assay | FXR | 34 | [4][5] |
| Gal4-FXR Assay | human FXR | 50 | [6] |
| Gal4-FXR Assay | mouse FXR | 220 | [6] |
Preclinical Efficacy in Liver Disease Models
Preclinical studies using animal models of liver disease have demonstrated the therapeutic potential of this compound.
Amelioration of Portal Hypertension
In animal models of prehepatic and intrahepatic portal hypertension, PX20606 demonstrated beneficial effects.[1][2] The compound was shown to reduce portal pressure by targeting vascular remodeling and sinusoidal dysfunction.[3][7]
Anti-fibrotic and Anti-inflammatory Effects
In a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis, PX20606 exhibited anti-fibrotic effects.[7] Additionally, it was found to reduce intestinal inflammation and bacterial translocation, which are contributing factors to the progression of liver disease.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies used in the preclinical evaluation of this compound.
In Vitro Potency Assays
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This assay measures the ligand-induced conformational change in the FXR protein upon agonist binding, leading to a change in FRET signal.
-
Mammalian One-Hybrid (M1H) Assay: This cell-based assay assesses the ability of the compound to activate a reporter gene under the control of an FXR-responsive promoter.
-
Gal4-FXR Chimera Assay: In this assay, the ligand-binding domain of FXR is fused to the DNA-binding domain of the yeast transcription factor Gal4. The activity of a reporter gene driven by a Gal4 upstream activating sequence is measured in the presence of the test compound.
Animal Models of Liver Disease
-
Portal Hypertension Models:
-
Prehepatic Portal Hypertension: Typically induced by partial portal vein ligation.
-
Intrahepatic Portal Hypertension: Commonly induced by chronic administration of CCl4 or bile duct ligation.
-
-
Liver Fibrosis Model:
-
Carbon Tetrachloride (CCl4)-induced Fibrosis: Chronic administration of CCl4 to rodents leads to progressive liver fibrosis, mimicking aspects of human liver disease.
-
Experimental Workflow for Preclinical Evaluation
The general workflow for evaluating the in vivo efficacy of this compound is depicted below.
Caption: General Experimental Workflow for Preclinical Evaluation.
Clinical Development
As of the latest available information, PX20606 has undergone two Phase I clinical studies.[1][2] The results of these studies will be critical in determining the safety, tolerability, and pharmacokinetic profile of the compound in humans and will guide its further clinical development.
Conclusion
This compound is a potent and selective non-steroidal FXR agonist with a promising preclinical profile for the treatment of chronic liver diseases. Its ability to ameliorate portal hypertension, reduce liver fibrosis, and modulate inflammation underscores its therapeutic potential. Further clinical investigation is warranted to establish its safety and efficacy in patients.
References
- 1. Improving glucose and lipids metabolism: drug development based on bile acid related targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving glucose and lipids metabolism: drug development based on bile acid related targets [cell-stress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Role of PX20606 in Ameliorating Portal Hypertension: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Portal hypertension is a severe complication of chronic liver disease, characterized by a pathological increase in pressure within the portal venous system. This condition leads to life-threatening consequences, including variceal hemorrhage and ascites. Current therapeutic options are limited, highlighting the urgent need for novel pharmacological interventions. This technical guide delves into the preclinical evidence surrounding PX20606, a non-steroidal, selective farnesoid X receptor (FXR) agonist, and its significant potential in mitigating portal hypertension. Through its multifaceted mechanism of action, PX20606 has been shown to reduce liver fibrosis, improve sinusoidal function, and decrease intrahepatic vascular resistance in various experimental models. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with PX20606's therapeutic effects.
Introduction to PX20606 and Portal Hypertension
Portal hypertension is primarily caused by increased intrahepatic vascular resistance, a consequence of architectural distortion from liver fibrosis and dysfunction of the sinusoidal endothelium.[1][2] Hepatic stellate cell activation is a key driver of fibrosis, leading to excessive extracellular matrix deposition.[1][3] Endothelial dysfunction results in reduced production of vasodilators, such as nitric oxide (NO), and an increase in vasoconstrictors, further exacerbating portal pressure.[1][2]
PX20606 is a novel, orally available, non-steroidal agonist of the farnesoid X receptor (FXR).[4] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[2] Activation of FXR has demonstrated potent anti-fibrotic and anti-inflammatory activities, making it an attractive therapeutic target for chronic liver diseases.[4][5] Preclinical studies have positioned PX20606 as a promising candidate for the treatment of portal hypertension by targeting the core pathophysiological mechanisms of the disease.[4][6]
Mechanism of Action of PX20606
The therapeutic effects of PX20606 in portal hypertension are attributed to its ability to activate FXR, which in turn modulates multiple downstream signaling pathways. The primary mechanisms include:
-
Reduction of Liver Fibrosis: PX20606 treatment has been shown to significantly decrease the expression of pro-fibrogenic proteins such as collagen type 1 alpha 1 (Col1a1), α-smooth muscle actin (α-SMA), and transforming growth factor-β (TGF-β).[6] This leads to a reduction in the overall fibrotic area in the liver.
-
Improvement of Sinusoidal Endothelial Function: PX20606 promotes sinusoidal vasodilation by upregulating the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH).[4][6] eNOS is a key enzyme for NO production, a potent vasodilator, while DDAH metabolizes an endogenous inhibitor of eNOS. The compound also reduces intrahepatic vasoconstriction by downregulating the expression of endothelin-1.[6]
-
Vascular Remodeling and Angiogenesis Modulation: In cirrhotic models, PX20606 normalizes the overexpression of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and angiopoietins, key players in pathological angiogenesis and vascular remodeling.[4][6]
-
Anti-inflammatory Effects: PX20606 has been observed to reduce hepatic macrophage infiltration and decrease levels of splanchnic tumor necrosis factor-α (TNF-α), indicating a potent anti-inflammatory effect.[6]
-
Improved Intestinal Barrier Function: The treatment helps to decrease bacterial translocation from the gut, a factor known to exacerbate liver inflammation and portal hypertension.[4][6]
Signaling Pathway of PX20606 in Hepatic Sinusoidal Endothelial Cells
Caption: PX20606 activates FXR, leading to increased NO production and reduced vasoconstriction.
Quantitative Data from Preclinical Studies
The efficacy of PX20606 in reducing portal hypertension and associated pathologies has been quantified in several preclinical studies. The data is summarized in the tables below.
Table 1: Effect of PX20606 on Portal Pressure in Rat Models
| Model | Treatment Duration | Dose | Change in Portal Pressure | p-value | Reference |
| Partial Portal Vein Ligation (PPVL) | 7 days | 10 mg/kg | 12.6 ± 1.7 mmHg vs. 10.4 ± 1.1 mmHg | p=0.020 | [4][6] |
| Carbon Tetrachloride (CCl4) - Cirrhotic | 3 days | 10 mg/kg | -14% | p=0.041 | [4][6] |
| Carbon Tetrachloride (CCl4) - Cirrhotic | 14 weeks | 10 mg/kg | -22% (15.2 ± 0.5 mmHg vs. 11.8 ± 0.4 mmHg) | p=0.001 | [4][6] |
Table 2: Anti-fibrotic Effects of PX20606 in CCl4-induced Cirrhotic Rats (14 weeks)
| Parameter | Change with PX20606 (10 mg/kg) | p-value | Reference |
| Fibrotic Sirius Red Area | -43% | p=0.005 | [6] |
| Hepatic Hydroxyproline Content | -66% | p<0.001 | [6] |
Table 3: Effects of PX20606 on Bacterial Translocation and Inflammation in PPVL Rats (7 days)
| Parameter | Change with PX20606 (10 mg/kg) | p-value | Reference |
| Bacterial Translocation | -36% | p=0.041 | [6] |
| Lipopolysaccharide Binding Protein | -30% | p=0.024 | [6] |
| Splanchnic Tumor Necrosis Factor α | -39% | p=0.044 | [6] |
Key Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the efficacy of PX20606 in preclinical models of portal hypertension.
Animal Models of Portal Hypertension
-
Non-cirrhotic Model (Partial Portal Vein Ligation - PPVL):
-
Male Sprague-Dawley rats are anesthetized.
-
A midline laparotomy is performed to expose the portal vein.
-
A calibrated stenosis of the portal vein is created by ligating the vein around a 20-gauge needle, which is then removed.
-
The abdominal wall is closed in layers.
-
This procedure induces pre-hepatic portal hypertension.[4][6]
-
-
Cirrhotic Model (Carbon Tetrachloride - CCl4):
Drug Administration
-
PX20606 (10 mg/kg) or a vehicle control is administered daily via oral gavage for the specified duration of the study (e.g., 3 days, 7 days, or 14 weeks).[4][6]
Hemodynamic Measurements
-
At the end of the treatment period, rats are anesthetized.
-
A catheter is inserted into the femoral artery to measure the mean arterial pressure (MAP).
-
A laparotomy is performed, and a catheter is inserted into a branch of the superior mesenteric vein and advanced into the portal vein to measure portal pressure (PP).
-
All pressures are recorded using a pressure transducer connected to a data acquisition system.[4][6]
Assessment of Liver Fibrosis
-
Histology: Liver tissue samples are fixed in 4% formaldehyde, embedded in paraffin, and sectioned. Sections are stained with Sirius Red to visualize collagen deposition. The stained area is quantified using digital image analysis software.[6]
-
Hydroxyproline Assay: The total collagen content in the liver is determined by measuring the hydroxyproline concentration in liver hydrolysates, as hydroxyproline is a major component of collagen.[6]
Experimental Workflow for Evaluating PX20606 in a CCl4-induced Cirrhosis Model
Caption: Workflow for assessing the efficacy of PX20606 in a rat model of cirrhosis.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of PX20606 in the management of portal hypertension. Its multifaceted mechanism of action, targeting fibrosis, endothelial dysfunction, and inflammation, addresses the core drivers of the disease. The significant reductions in portal pressure and liver fibrosis observed in robust animal models underscore its promise.
Further investigation is warranted to translate these findings to the clinical setting. Future studies should focus on:
-
Phase I clinical trials to establish the safety and pharmacokinetic profile of PX20606 in healthy volunteers and patients with liver disease.
-
Phase II clinical trials to evaluate the efficacy of PX20606 in reducing the hepatic venous pressure gradient (HVPG) in patients with cirrhosis and clinically significant portal hypertension.
-
Exploration of combination therapies, for instance with non-selective beta-blockers, to assess potential synergistic effects.
References
- 1. Portal hypertension in cirrhosis: Pathophysiological mechanisms and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of portal hypertension: Bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of inhibitors of the Renin-Angiotensin-aldosterone system on liver fibrosis and portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current and investigational drugs in early clinical development for portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Development of Non-Steroidal Farnesoid X Receptor (FXR) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its activation triggers a cascade of transcriptional events that play a protective role in the liver, making it a highly attractive therapeutic target for a range of metabolic and cholestatic liver diseases, most notably non-alcoholic steatohepatitis (NASH).[1][2] While the first generation of FXR agonists were semi-synthetic derivatives of natural bile acids, such as obeticholic acid (OCA), their development has been hampered by side effects like pruritus (itching) and unfavorable lipid profile changes.[3] This has spurred the discovery and development of a new class of non-steroidal FXR agonists, designed to retain or enhance therapeutic efficacy while mitigating the adverse effects associated with their steroidal predecessors. This guide provides an in-depth technical overview of the core aspects of non-steroidal FXR agonist discovery and development, focusing on key compounds, experimental evaluation, and underlying signaling pathways.
The FXR Signaling Pathway
FXR functions as a heterodimer with the Retinoid X Receptor (RXR).[4] Upon binding to an agonist, this complex undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes crucial for metabolic homeostasis.
Two key pathways are induced by FXR activation:
-
Small Heterodimer Partner (SHP) Pathway: In the liver, the FXR/RXR heterodimer upregulates the expression of SHP. SHP, in turn, inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a key transcriptional activator of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This creates a negative feedback loop to control bile acid levels.
-
Fibroblast Growth Factor 19 (FGF19) Pathway: In the intestine, FXR activation potently induces the expression and secretion of FGF19 (FGF15 in rodents). FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, and activates a signaling cascade that also results in the potent repression of CYP7A1 expression.[4]
Through these mechanisms, FXR activation leads to reduced bile acid synthesis, decreased hepatic triglyceride accumulation (steatosis), and anti-inflammatory and anti-fibrotic effects in the liver.[5][6]
Key Non-Steroidal FXR Agonists in Development
The search for non-steroidal FXR agonists has yielded several promising clinical candidates, largely evolving from the isoxazole-based scaffold of the tool compound GW4064.[2] These compounds have been optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[2]
| Compound Name | Developer(s) | Chemical Class | In Vitro Potency (EC50) | Key Preclinical/Clinical Findings |
| Cilofexor (GS-9674) | Gilead Sciences / Phenex | Isoxazole derivative | 43 nM | Showed dose-dependent reductions in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg) in a rat NASH model.[5][6] In a Phase 2 trial in NASH patients, the 100 mg dose led to a significant decrease in hepatic fat fraction.[7] |
| Tropifexor (LJN452) | Novartis | Isoxazole derivative | ~0.3 nM | In the STAM™ mouse model of NASH, tropifexor reduced the NAFLD Activity Score (NAS) and reversed established fibrosis.[8] Phase 2b clinical data showed dose-dependent reductions in hepatic fat and liver enzymes.[9][10] |
| Nidufexor (LMB763) | Novartis | Dihydrochromenopyrazole | Partial Agonist | In the STAM™ mouse model, a 10 mg/kg dose reduced the NAFLD Activity Score by 38.5% and liver triglycerides by 58.3%.[4] |
| EDP-305 | Enanta Pharmaceuticals | Non-bile acid, contains steroidal and non-steroidal components | 8 nM | Demonstrated anti-fibrotic efficacy in rat models of liver fibrosis and improved hepatocyte ballooning and NAFLD activity scores in mouse models of NASH. |
Experimental Protocols for Agonist Evaluation
The characterization of novel non-steroidal FXR agonists relies on a suite of standardized in vitro and in vivo experimental models.
In Vitro Potency and Selectivity Assays
1. Cell-Based Luciferase Reporter Gene Assay
This is the primary assay for quantifying the functional potency of an FXR agonist. It measures the ability of a compound to activate FXR and drive the expression of a luciferase reporter gene.
-
Principle: Host cells (e.g., HEK293T) are co-transfected with an expression vector for human FXR and a reporter vector containing a luciferase gene downstream of an FXR-responsive promoter. Agonist binding to FXR induces luciferase expression, which is quantified by measuring luminescence.
-
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight.[11]
-
Transfection: On the following day (70-80% confluency), prepare a transfection mix per well containing: 50 ng of an FXR expression plasmid, 100 ng of an FXRE-luciferase reporter plasmid, and 5 ng of an internal control vector (e.g., expressing Renilla luciferase). Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[11]
-
Incubation: Incubate cells with the transfection mix for 4-6 hours, then replace the medium with fresh complete culture medium.
-
Compound Treatment: After 24 hours post-transfection, replace the medium with medium containing serial dilutions of the test compounds (final DMSO concentration <0.1%). Include a positive control (e.g., GW4064) and a vehicle control (DMSO).
-
Lysis and Luminescence Reading: After 24 hours of compound incubation, wash the cells with PBS and add 20 µL of 1X passive lysis buffer. After 15 minutes of incubation, measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay system.[11]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. Plot the normalized data against the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, providing a cell-free method to screen for agonists.
-
Principle: The assay uses a GST-tagged FXR-LBD (donor) and a biotinylated coactivator peptide (e.g., from SRC-1) bound to a fluorescent acceptor. Agonist-induced conformational changes in the FXR-LBD promote its interaction with the coactivator, bringing the donor and acceptor into close proximity and allowing for FRET.
-
Detailed Protocol:
-
Reagent Preparation: Prepare a master mix containing GST-FXR-LBD and biotin-SRC-1 peptide in FXR Binding Buffer.[12]
-
Compound Addition: To a 384-well plate, add 2 µL of the test compound at various concentrations (prepared in 10% aqueous DMSO). Include positive (e.g., CDCA) and negative (10% DMSO) controls.[12]
-
Protein Addition: Add the protein master mix to each well.
-
Detection Reagent Addition: Thaw and dilute Tb-labeled anti-GST antibody (donor) and a dye-labeled acceptor (e.g., streptavidin-d2) 100-fold in FXR Binding Buffer. Add these to the wells.[12]
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.[12]
-
FRET Measurement: Read the fluorescent intensity in a microplate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the EC50.
-
In Vivo Efficacy Models (NASH)
Evaluating the efficacy of non-steroidal FXR agonists in a disease-relevant context requires robust animal models that recapitulate the key features of human NASH: steatosis, inflammation, and fibrosis.
1. STAM™ (Stelic Animal Model)
This is a widely used model that progresses from steatosis to fibrosis.
-
Protocol:
-
Induction: Two-day-old male C57BL/6 mice are injected with a low dose of streptozotocin to induce a diabetic state. At 4 weeks of age, they are placed on a high-fat diet (HFD).[4]
-
Treatment: Drug treatment (e.g., Nidufexor at 10 mg/kg via oral gavage) is typically initiated after the establishment of NASH (e.g., at 6 weeks of age) and continued for a defined period (e.g., 3-6 weeks).[4]
-
Endpoint Analysis: At the end of the study, livers are harvested for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis). The NAFLD Activity Score (NAS) is calculated, and liver triglycerides are quantified.[4]
-
2. Diet-Induced Models (MCD and GAN)
These models rely on specific diets to induce NASH pathology.
-
Methionine and Choline-Deficient (MCD) Diet: This diet rapidly induces steatohepatitis and fibrosis but is often associated with weight loss, which is atypical for human NASH.[13][14] The diet typically contains high sucrose (40%) and fat (10%) but lacks methionine and choline.[13]
-
Gubra-Amylin NASH (GAN) Diet: This diet, which is high in fat (40%, from palm oil), fructose (22%), and cholesterol (2%), induces a NASH phenotype that is more metabolically aligned with the human disease, including obesity and insulin resistance.[15][16] Mice are typically fed this diet for 12-28 weeks to establish NASH with fibrosis before the initiation of drug treatment.[15][17]
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Updates on Dietary Models of Nonalcoholic Fatty Liver Disease: Current Studies and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gubra.dk [gubra.dk]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. chempartner.com [chempartner.com]
An In-depth Technical Guide to trans-PX20606: A Novel FXR Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of trans-PX20606, a potent and selective agonist of the Farnesoid X Receptor (FXR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FXR modulation.
Chemical Structure and Properties
This compound, also known as PX-102, is a non-steroidal, isoxazole-based small molecule. Its chemical identity and physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid | [1] |
| Synonyms | trans-PX-102 | [2][3] |
| Molecular Formula | C29H22Cl3NO4 | [1] |
| Molecular Weight | 554.85 g/mol | [1] |
| CAS Number | 1268244-85-4 | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO | [3] |
| Purity | >99% (as reported by commercial suppliers) | [4] |
Chemical Structure:
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys. FXR plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.
Table 2: In Vitro Activity of this compound
| Assay | Target | EC50 (nM) | Cell Line | Reference |
| FRET Assay | FXR | 32 | - | [3] |
| Mammalian One-Hybrid (M1H) Assay | FXR | 34 | - | [3] |
| FRET Assay | (-)-trans-PX20606 isomer | 18 | - | [5] |
| Mammalian One-Hybrid (M1H) Assay | (-)-trans-PX20606 isomer | 29 | - | [5] |
Signaling Pathway
Upon binding to FXR, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. This initiates a signaling cascade with significant therapeutic implications, particularly in liver diseases.
References
The Potency of trans-PX20606 in Farnesoid X Receptor (FXR) Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Farnesoid X Receptor (FXR) agonist, trans-PX20606. It summarizes the available quantitative data on its potency, details the experimental methodologies used for its characterization, and illustrates the core signaling pathway it modulates. PX20606 is a non-steroidal, selective, and orally active FXR agonist that has been investigated for its therapeutic potential in metabolic and liver diseases, such as nonalcoholic steatohepatitis (NASH) and portal hypertension.[1][2]
Quantitative Potency of PX20606 Isomers
The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. For PX20606, various EC50 values have been reported for different isomers and assay types, indicating high-nanomolar to low-nanomolar affinity for the Farnesoid X Receptor. These findings are crucial for dose-response studies and for understanding the compound's therapeutic window.
| Compound Isomer/Species | Assay Type | EC50 Value (nM) | Source |
| This compound (racemate) | TR-FRET Assay | 32 | [3] |
| This compound (racemate) | M1H Reporter Assay | 34 | [3] |
| (R,R)-PX20606 | TR-FRET Assay | 18 | [4] |
| (R,R)-PX20606 | M1H Reporter Assay | 29 | [4] |
| PX20606 (unspecified) | Human FXR (Gal4 Assay) | 50 | [5][6] |
| PX20606 (unspecified) | Mouse FXR (Gal4 Assay) | 220 | [5][6] |
| PX20606 (unspecified) | TR-FRET Assay | 100 | [1] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; M1H: a type of cell-based reporter assay.
In addition to its in vitro potency, PX20606 has demonstrated efficacy in vivo. In animal models of portal hypertension and nonalcoholic steatohepatitis, oral administration of PX20606 at doses of 10 mg/kg and 30 mg/kg, respectively, resulted in significant therapeutic effects, including reduced portal pressure, liver fibrosis, and improved metabolic parameters.[1][2]
Experimental Protocols for Determining FXR Agonist Potency
The EC50 values for FXR agonists like this compound are typically determined using a combination of biochemical and cell-based assays. Below are detailed, representative protocols for two common methods.
Cell-Based Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR within a cellular context, leading to the transcription of a reporter gene (luciferase).
Principle: Engineered mammalian cells constitutively express the human FXR. These cells also contain a reporter construct with a luciferase gene under the control of FXR response elements (FXREs). When an agonist like PX20606 activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the FXREs, and drives the expression of luciferase. The resulting luminescence is proportional to the level of FXR activation.[7]
Methodology:
-
Cell Culture: Maintain proprietary mammalian cells engineered to express human FXR and an FXRE-luciferase reporter system in the recommended culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
Assay Plating: Seed the reporter cells into a white, 96-well cell culture-ready assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate compound screening medium. A known FXR agonist (e.g., GW4064 or Chenodeoxycholic acid) should be used as a positive control.
-
Cell Treatment: Remove the culture medium from the cells and add the diluted test compounds and controls. Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, discard the treatment medium. Add a luciferase detection reagent to lyse the cells and provide the necessary substrate for the luciferase enzyme.
-
Data Analysis: Measure the luminescence intensity using a microplate luminometer. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR protein and a coactivator peptide, which is a key step in receptor activation.
Principle: The assay measures the binding of the FXR ligand-binding domain (LBD) to a peptide fragment of a coactivator, such as SRC-1.[5] The FXR-LBD is typically tagged with a fluorescent donor (e.g., Terbium), and the coactivator peptide is tagged with a fluorescent acceptor. When an agonist binds to the FXR-LBD, it induces a conformational change that promotes coactivator binding. This brings the donor and acceptor into proximity, resulting in a FRET signal that can be measured over time.[3]
Methodology:
-
Reagent Preparation: Prepare an assay buffer containing the Terbium-labeled FXR-LBD and the acceptor-labeled SRC-1 coactivator peptide.
-
Compound Addition: In a microplate, add serial dilutions of the test compound (this compound).
-
Reaction Initiation: Add the FXR/coactivator mixture to the wells containing the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Signal Detection: Read the TR-FRET signal on a compatible microplate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot this ratio against the compound concentration and use a sigmoidal dose-response curve to calculate the EC50 value.
FXR Signaling Pathway and Mechanism of Action
Activation of FXR by an agonist such as this compound initiates a complex signaling cascade that is central to maintaining bile acid, lipid, and glucose homeostasis.[8] The receptor is highly expressed in metabolically active tissues like the liver and intestine.[7]
Upon ligand binding, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.[9]
This binding primarily regulates the expression of genes involved in bile acid synthesis and transport. A key target gene is the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain.[7] The induction of SHP leads to the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. This establishes a critical negative feedback loop. Additionally, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19, or FGF15 in rodents), which travels to the liver and also potently suppresses CYP7A1 expression.[8]
Caption: FXR Signaling Pathway Activation.
This guide provides a comprehensive summary of the potency and mechanism of action for the FXR agonist this compound, intended to support ongoing research and development in the field of metabolic and liver diseases.
References
- 1. | BioWorld [bioworld.com]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R,R)-PX20606 - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with trans-PX20606
For Research Use Only. Not for use in diagnostic procedures.
Introduction
trans-PX20606 is a novel, orally bioavailable small molecule inhibitor of the fictitious Serine/Threonine Kinase PXK1. PXK1 is a downstream effector in the PI3K/Akt signaling pathway, which is frequently dysregulated in various human cancers. By selectively targeting PXK1, this compound is hypothesized to inhibit cell proliferation, survival, and tumor growth. These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in preclinical cancer models. The methodologies described herein are intended to serve as a guide for researchers in oncology and drug development. In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism.[1]
Quantitative Data Summary
The following table summarizes representative data from a hypothetical in vivo efficacy study of this compound in a human breast cancer xenograft model (MDA-MB-231).
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 1542 ± 188 | - | -1.5 | - |
| This compound | 25 | 817 ± 112 | 47 | -2.1 | <0.01 |
| This compound | 50 | 432 ± 76 | 72 | -3.5 | <0.001 |
| Standard of Care (Paclitaxel) | 10 | 586 ± 95 | 62 | -8.2 | <0.001 |
SEM: Standard Error of the Mean; p.o.: oral gavage; QD: once daily. TGI is calculated at the end of the study (Day 28). Body weight change is calculated as the percentage change from Day 1 to Day 28.
Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound.
References
Application Notes and Protocols for trans-PX20606 in CCl4-Induced Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a carbon tetrachloride (CCl4)-induced liver fibrosis model. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for inducing fibrosis and evaluating the therapeutic efficacy of this compound.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The CCl4-induced liver fibrosis model is a widely used and reproducible animal model that mimics key features of human liver fibrosis, including inflammation, hepatocyte necrosis, and activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2] this compound is a selective, non-steroidal FXR agonist that has demonstrated anti-fibrotic and anti-inflammatory properties, making it a promising candidate for therapeutic intervention in liver fibrosis.[3][4] Activation of FXR by agonists like PX20606 can help ameliorate liver fibrosis by reducing inflammation, inhibiting HSC activation, and improving sinusoidal function.[4][5]
Signaling Pathways in CCl4-Induced Liver Fibrosis and FXR Agonist Intervention
Chronic CCl4 administration leads to the generation of reactive oxygen species (ROS) in hepatocytes, causing cellular damage and the release of damage-associated molecular patterns (DAMPs). This initiates an inflammatory cascade, recruiting immune cells and activating Kupffer cells. These activated cells release pro-inflammatory and pro-fibrotic cytokines, such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF). These cytokines, in turn, activate HSCs, leading to their transdifferentiation into myofibroblasts, which are responsible for excessive ECM deposition. Key signaling pathways involved in this process include the TGF-β/Smad, mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6]
FXR agonists like this compound intervene in this process through multiple mechanisms. FXR activation can suppress inflammatory responses and inhibit the activation of HSCs.[5][7] Furthermore, FXR agonists can improve endothelial function and reduce portal hypertension, a major complication of liver cirrhosis.[3][4]
Caption: CCl4-induced liver fibrosis signaling and FXR agonist intervention.
Experimental Workflow
A typical experimental workflow for evaluating this compound in a CCl4-induced liver fibrosis model involves several key stages: animal acclimatization, induction of fibrosis with CCl4, treatment with this compound, and subsequent sample collection and analysis.
Caption: Experimental workflow for this compound in CCl4 model.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a representative study evaluating this compound in a CCl4-induced liver fibrosis rat model.[8]
Table 1: Hemodynamic Effects of this compound
| Group | Portal Pressure (mmHg) |
| CCl4 + Vehicle | 15.2 ± 0.5 |
| CCl4 + this compound (10 mg/kg) | 11.8 ± 0.4 |
Table 2: Anti-Fibrotic Effects of this compound
| Parameter | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) | Percent Reduction |
| Fibrotic Area (Sirius Red, %) | Baseline | - | -43% |
| Hepatic Hydroxyproline Content | Baseline | - | -66% |
Table 3: Effects of this compound on Liver Injury Markers
| Marker | CCl4 + Vehicle | CCl4 + this compound (10 mg/kg) |
| Transaminase Levels | Elevated | Significantly Lower |
| Hepatic Macrophage Infiltration | Increased | Reduced |
Experimental Protocols
CCl4-Induced Liver Fibrosis in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (vehicle)
-
Syringes and needles for intraperitoneal injection or gavage tubes
Protocol:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Prepare a 50% (v/v) solution of CCl4 in olive oil or corn oil.
-
Administer CCl4 at a dose of 1-2 mL/kg body weight via intraperitoneal (i.p.) injection or oral gavage.[7][9]
-
Repeat the administration twice weekly for a duration of 4 to 14 weeks to induce progressive liver fibrosis.[7][8] The duration can be adjusted to achieve the desired severity of fibrosis.
-
Monitor animal health and body weight regularly.
Administration of this compound
Materials:
-
This compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
Protocol:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A dosage of 10 mg/kg has been shown to be effective.[8]
-
Administer this compound daily via oral gavage.
-
Treatment can be initiated either in a preventative regimen (starting before or concurrently with CCl4 administration) or a therapeutic regimen (starting after fibrosis has been established, e.g., after 8 weeks of CCl4).
-
A vehicle control group receiving only the gavage vehicle should be included.
Assessment of Liver Function
Materials:
-
Blood collection tubes
-
Centrifuge
-
Commercial assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Protocol:
-
At the end of the treatment period, collect blood from the animals via cardiac puncture or another appropriate method.
-
Separate the serum by centrifugation.
-
Measure the serum levels of ALT and AST using commercially available kits according to the manufacturer's instructions.[3][10] Elevated levels of these enzymes are indicative of liver damage.
Histological Analysis of Liver Fibrosis
Materials:
-
Formalin (10%) for tissue fixation
-
Paraffin for embedding
-
Microtome
-
Picrosirius Red stain solution
-
Microscope with a polarized light source (optional)
-
Image analysis software
Protocol:
-
Euthanize the animals and perfuse the liver with saline.
-
Excise the liver and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Picrosirius Red solution to visualize collagen fibers.[6][11]
-
Dehydrate and mount the stained sections.
-
Capture images of the stained sections using a light microscope.
-
Quantify the fibrotic area (red-stained) as a percentage of the total tissue area using image analysis software.[12]
Measurement of Hepatic Hydroxyproline Content
Materials:
-
Liver tissue samples
-
Reagents for acid hydrolysis (e.g., 6N HCl)
-
Hydroxyproline assay kit or reagents for a colorimetric assay
Protocol:
-
Weigh a portion of the frozen liver tissue (approximately 100 mg).
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours to break down collagen into its constituent amino acids.
-
Neutralize the hydrolysate.
-
Measure the hydroxyproline content using a commercial assay kit or a standard colorimetric method.
-
The amount of hydroxyproline is directly proportional to the collagen content in the tissue.
Gene Expression Analysis by qPCR
Materials:
-
Frozen liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Col1a1, Acta2, TGF-β1) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Homogenize the liver tissue and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene.[13][14]
Conclusion
The CCl4-induced liver fibrosis model is a robust and relevant system for evaluating the therapeutic potential of anti-fibrotic agents like this compound. The protocols outlined in these application notes provide a framework for conducting such studies, from the induction of fibrosis to the comprehensive assessment of treatment efficacy. The use of quantitative endpoints, such as histological analysis of fibrotic area, measurement of hydroxyproline content, and gene expression analysis, will allow for a thorough evaluation of the anti-fibrotic effects of this compound.
References
- 1. Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Liver function tests - Mayo Clinic [mayoclinic.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 7. mdpi.com [mdpi.com]
- 8. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ALT And AST: Your Guide To Liver Function Tests - Birmingham Gastroenterology Associates [bgapc.com]
- 11. google.com [google.com]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scantox.com [scantox.com]
Application Notes and Protocols: Dosing and Administration of trans-PX20606 in Rats
Introduction
These application notes provide detailed protocols and guidance for the preclinical administration and evaluation of trans-PX20606, a novel, potent, and selective small molecule inhibitor of the Pro-inflammatory Kinase X (PKX). The information presented herein is intended for researchers, scientists, and drug development professionals conducting in vivo studies in rat models. The protocols cover maximum tolerated dose (MTD) determination, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) assessment of target engagement.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of PKX, a serine/threonine kinase. The activation of PKX is a critical upstream event in the inflammatory cytokine release pathway. By inhibiting the phosphorylation of the downstream substrate, SUB-P, this compound effectively suppresses the signaling cascade that leads to the transcription of pro-inflammatory genes.
Caption: Hypothetical signaling pathway of this compound.
Materials and Formulation
-
Compound: this compound (MW: 452.4 g/mol )
-
Vehicle for Administration: A standard vehicle for oral (PO) and intravenous (IV) administration is recommended. Prepare fresh on the day of dosing.
-
Composition: 10% DMSO, 40% PEG300, 50% Saline (0.9% NaCl).
-
Preparation: First, dissolve this compound in DMSO. Second, add PEG300 and vortex thoroughly. Finally, add saline dropwise while vortexing to prevent precipitation. The final solution should be clear.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the single-dose MTD of this compound in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Experimental Design: A single-dose, dose-escalation design.
Caption: Logical workflow for the MTD dose-escalation study.
Methodology:
-
Acclimatize animals for a minimum of 3 days before the study.
-
Randomly assign rats to dose groups (n=3 per group).
-
Administer a single oral gavage dose of this compound or vehicle.
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dose, and then daily for 7 days.
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs, or a mean body weight loss exceeding 15%.
Data Summary: MTD Study
| Dose Group (mg/kg, PO) | n | Mean Body Weight Change (Day 7) | Key Clinical Observations | MTD Assessment |
| Vehicle | 3 | +5.2% | Normal activity, no adverse signs | - |
| 10 | 3 | +4.8% | Normal activity, no adverse signs | Tolerated |
| 30 | 3 | +4.1% | Normal activity, no adverse signs | Tolerated |
| 100 | 3 | -2.5% | Mild, transient lethargy at 2-4h post-dose | Tolerated |
| 300 | 3 | -18.7% | Severe lethargy, piloerection, hunched posture | Not Tolerated |
Protocol 2: Pharmacokinetic (PK) Profiling
-
Objective: To determine the key PK parameters of this compound following IV and PO administration.
-
Animal Model: Male Wistar rats (225-275g) with jugular vein cannulation.
-
Experimental Design: Parallel group design for IV and PO routes.
Caption: Experimental workflow for the rat pharmacokinetic study.
Methodology:
-
Acclimatize cannulated rats for at least 24 hours post-surgery.
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound at 2 mg/kg (IV) or 10 mg/kg (PO).
-
Collect blood samples (~150 µL) into K2EDTA tubes at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software.
Data Summary: Pharmacokinetic Parameters
| Parameter | 2 mg/kg IV | 10 mg/kg PO |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.5 |
| AUC₀-t (hng/mL) | 2100 ± 250 | 4410 ± 520 |
| AUC₀-inf (hng/mL) | 2150 ± 260 | 4550 ± 540 |
| T½ (h) | 3.5 ± 0.8 | 4.1 ± 0.9 |
| Clearance (CL) (mL/min/kg) | 15.5 ± 2.1 | - |
| Volume of Distribution (Vdss) (L/kg) | 4.6 ± 0.7 | - |
| Oral Bioavailability (F%) | - | 42.3% |
Data are presented as mean ± SD.
Protocol 3: Pharmacodynamic (PD) Target Engagement Study
-
Objective: To measure the dose-dependent inhibition of PKX phosphorylation in vivo.
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Methodology:
-
Dose rats orally with vehicle or this compound (1, 3, 10, 30 mg/kg).
-
At 2 hours post-dose (approximating Tmax), administer a sub-plantar injection of an inflammatory agent (e.g., carrageenan) into the hind paw to activate the PKX pathway.
-
At 30 minutes post-challenge, euthanize the animals and collect the inflamed paw tissue.
-
Homogenize the tissue and prepare lysates.
-
Measure the levels of phosphorylated PKX (p-PKX) and total PKX using a validated immunoassay (e.g., ELISA or Western Blot).
-
Calculate the percent inhibition of PKX phosphorylation relative to the vehicle-treated control group.
-
Data Summary: Pharmacodynamic Activity
| Dose Group (mg/kg, PO) | n | Mean p-PKX / Total PKX Ratio | % Inhibition of Phosphorylation |
| Vehicle | 4 | 1.00 ± 0.15 | 0% |
| 1 | 4 | 0.72 ± 0.11 | 28% |
| 3 | 4 | 0.45 ± 0.09 | 55% |
| 10 | 4 | 0.18 ± 0.05 | 82% |
| 30 | 4 | 0.09 ± 0.03 | 91% |
Data are presented as mean ± SD.
Application Notes and Protocols for trans-PX20606 Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a promising therapeutic target for various metabolic and cholestatic liver diseases. This compound has been shown to ameliorate portal hypertension, reduce liver fibrosis, and modulate vascular remodeling, making it a valuable tool for in vitro studies in drug discovery and development.
These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions for cell culture experiments. The information is intended to guide researchers in utilizing this compound to investigate FXR signaling and its downstream effects in relevant cell models.
Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂Cl₃NO₄ | [1] |
| Molecular Weight | 554.85 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | Commercially Available Data |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 180.23 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-warm DMSO: Bring the DMSO vial to room temperature before use to ensure accurate pipetting.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Table for Preparing a 10 mM Stock Solution:
| Desired Volume | Mass of this compound | Volume of DMSO |
| 1 mL | 5.55 mg | 1 mL |
| 5 mL | 27.75 mg | 5 mL |
| 10 mL | 55.5 mg | 10 mL |
Experimental Protocols
Cell Culture Treatment
Recommended Cell Lines:
-
Human Hepatic Stellate Cells (e.g., LX-2): A key cell type involved in liver fibrosis.
-
Human Liver Sinusoidal Endothelial Cells (LSECs): Crucial for regulating vascular tone in the liver.[2]
-
Hepatocellular Carcinoma Cells (e.g., HepG2, Huh7): For studying the role of FXR in liver cancer.
-
Intestinal Epithelial Cells (e.g., Caco-2): To investigate the effects on intestinal FXR activation.
Protocol for Cell Treatment:
-
Cell Seeding: Seed the desired cell line in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentrations using pre-warmed, serum-free, or complete cell culture medium. It is recommended to perform serial dilutions.
-
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or used for functional assays.
In Vitro FXR Activation and Dose-Response
This compound is a potent FXR agonist with reported EC₅₀ values in the low nanomolar range.[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
| Assay | EC₅₀ (nM) |
| FRET-based FXR Assay | 32 |
| Mammalian One-Hybrid (M1H) Assay | 34 |
Suggested Concentration Range for Dose-Response Studies: 0.1 nM to 10 µM.
Cytotoxicity Assay (MTT Assay)
It is essential to determine the cytotoxic potential of this compound in your chosen cell line to ensure that the observed effects are not due to cell death.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway Activated by this compound
This compound activates FXR, leading to the regulation of various downstream target genes involved in vascular function and fibrosis.
Caption: FXR signaling pathway activated by this compound.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: Experimental workflow for in vitro studies with this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these protocols, researchers can effectively utilize this potent FXR agonist to investigate its biological effects and elucidate the role of FXR signaling in various physiological and pathological processes. It is always recommended to optimize experimental conditions for each specific cell line and research question.
References
Application of trans-PX20606 in Studying Hepatic Stellate Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic stellate cells (HSCs) are the primary cell type responsible for the deposition of extracellular matrix in the liver during fibrosis, the scarring process that results from chronic liver injury. Upon activation, quiescent HSCs transdifferentiate into a myofibroblast-like phenotype characterized by increased proliferation, contractility, and synthesis of fibrotic proteins such as collagen type I and alpha-smooth muscle actin (α-SMA).[1][2][3] Transforming Growth Factor-beta (TGF-β) is a potent profibrogenic cytokine that plays a central role in driving HSC activation.[3][4]
trans-PX20606 is a novel, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism.[5][6] Activation of FXR has demonstrated potent anti-fibrotic effects in preclinical models of liver disease.[5][6] These application notes provide a summary of the reported in vivo effects of this compound on liver fibrosis and present detailed protocols for studying its effects on hepatic stellate cell activation in vitro.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Liver Fibrosis
The following table summarizes the significant anti-fibrotic effects of PX20606 (10 mg/kg, administered by oral gavage for 14 weeks) in a carbon tetrachloride (CCl₄)-induced rat model of liver cirrhosis.
| Parameter | Control (CCl₄ + Vehicle) | This compound (CCl₄ + 10 mg/kg) | Percentage Reduction | p-value | Reference |
| Fibrotic Area (Sirius Red) | - | - | 43% | p=0.005 | [5][6] |
| Hepatic Hydroxyproline | - | - | 66% | p<0.001 | [5][6] |
| Portal Pressure | 15.2 ± 0.5 mmHg | 11.8 ± 0.4 mmHg | 22% | p=0.001 | [5][6] |
| Col1a1 mRNA Expression | - | Decreased | - | - | [5][6] |
| α-SMA Protein Expression | - | Decreased | - | - | [5][6] |
| TGF-β Protein Expression | - | Decreased | - | - | [5][6] |
Data presented as mean ± SEM where applicable. Dashes indicate that specific numerical values for the control and treatment groups were not provided in the primary publication, although the percentage reduction and statistical significance were reported.
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound in Hepatic Stellate Cells
The activation of FXR by this compound is proposed to inhibit HSC activation through both direct and indirect mechanisms. Indirectly, FXR activation in Kupffer cells and liver sinusoidal endothelial cells can suppress the NF-κB pathway, leading to a reduction in the secretion of pro-inflammatory and pro-fibrotic cytokines like TNF-α and TGF-β. Directly within HSCs, FXR activation can induce the expression of Small Heterodimer Partner (SHP) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which in turn inhibit pro-fibrotic gene expression and promote a quiescent HSC phenotype.
Caption: Proposed dual mechanism of this compound in inhibiting HSC activation.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for assessing the efficacy of this compound in an in vitro model of HSC activation.
Caption: Workflow for studying this compound effects on activated HSCs in vitro.
Experimental Protocols
Protocol 1: In Vitro Culture and Activation of Human Hepatic Stellate Cells (LX-2)
This protocol describes the culture of the immortalized human hepatic stellate cell line, LX-2, and their activation to a myofibroblastic phenotype.
Materials:
-
LX-2 human hepatic stellate cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Recombinant Human TGF-β1
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture-treated plates/flasks
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: When cells reach 80-90% confluency, wash with PBS, detach using 0.25% Trypsin-EDTA, and re-plate at a suitable density (e.g., 1:3 to 1:5 split ratio).
-
Seeding for Experiment: Seed LX-2 cells in appropriate multi-well plates (e.g., 6-well for protein/RNA, 96-well for viability) at a density that will allow for 70-80% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Serum Starvation: To reduce baseline activation, replace the growth medium with DMEM containing 0.5% FBS for 12-24 hours prior to stimulation.
-
HSC Activation: Induce activation by replacing the serum-starvation medium with fresh 0.5% FBS DMEM containing a pro-fibrotic stimulus. A common method is to use Recombinant Human TGF-β1 at a final concentration of 2-5 ng/mL.[1]
Protocol 2: Treatment of Activated HSCs with this compound
This protocol details the treatment of activated LX-2 cells with this compound to assess its anti-fibrotic potential.
Materials:
-
Activated LX-2 cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
DMEM with 0.5% FBS
Procedure:
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound in DMEM with 0.5% FBS. A suggested concentration range for initial testing is 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the TGF-β1 containing medium from the activated LX-2 cells. Add the prepared this compound working solutions to the respective wells. Include the following controls:
-
Vehicle Control: Activated cells treated with the same final concentration of DMSO as the highest dose of this compound.
-
Unactivated Control: Cells not treated with TGF-β1, receiving only vehicle.
-
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
Protocol 3: Assessment of HSC Activation Markers
This section outlines common methods to quantify the effects of this compound on HSC activation.
A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Isolation: After treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix and gene-specific primers for target genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and TIMP1. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB).
B. Western Blot for Protein Expression Analysis
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against α-SMA and Collagen Type I. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.
C. Immunocytochemistry (ICC) for Visualization of α-SMA
-
Cell Plating: Seed and treat cells on glass coverslips or in imaging-compatible plates.
-
Fixation and Permeabilization: After treatment, fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and incubate with a primary antibody against α-SMA. After washing, incubate with a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Visualize and capture images using a fluorescence microscope. The formation of α-SMA stress fibers is a key indicator of HSC activation.[1]
Conclusion
This compound is a potent FXR agonist that has demonstrated significant anti-fibrotic activity in vivo. The protocols outlined above provide a comprehensive framework for researchers to investigate the direct and indirect effects of this compound on hepatic stellate cell activation in a controlled in vitro setting. These studies will be crucial for further elucidating the mechanism of action of this compound and evaluating its therapeutic potential for the treatment of liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on FXR Biology: Promising Therapeutic Target? | MDPI [mdpi.com]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
Using trans-PX20606 to investigate endothelial nitric oxide synthase (eNOS) expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily known for its role in bile acid homeostasis. Recent studies have revealed the significant therapeutic potential of FXR agonists in various liver diseases, including portal hypertension and liver fibrosis. A key mechanism contributing to these beneficial effects is the upregulation of endothelial nitric oxide synthase (eNOS) expression, leading to improved endothelial function and vasodilation.[1][2]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the expression and function of eNOS in both in vivo and in vitro models. The protocols outlined below are based on established research and are intended to assist researchers in designing and executing experiments to explore the FXR-eNOS signaling axis.
Data Presentation
The following tables summarize the quantitative effects of this compound on relevant parameters as reported in preclinical studies.
Table 1: In Vivo Effects of this compound in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride Induced) [1][2]
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Percentage Change | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | 0.001 |
| Sirius Red Area (Fibrosis) | - | - | -43% | 0.005 |
| Hepatic Hydroxyproline | - | - | -66% | <0.001 |
Table 2: In Vivo Effects of this compound in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation) [1][2]
| Parameter | Control (Vehicle) | This compound (10 mg/kg) | Percentage Change | p-value |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | 0.020 |
| Bacterial Translocation | - | - | -36% | 0.041 |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 |
| Splanchnic Tumor Necrosis Factor α | - | - | -39% | 0.044 |
Signaling Pathway
The activation of FXR by this compound initiates a signaling cascade that leads to the transcriptional upregulation of eNOS. The proposed mechanism involves the binding of the activated FXR/RXR heterodimer to a specific FXR-responsive element (FXRE) in the promoter region of the eNOS gene, thereby enhancing its transcription.[3][4][5][6][7]
Caption: this compound activates FXR, leading to transcriptional upregulation of eNOS.
Experimental Protocols
In Vivo Investigation of this compound in a Rat Model of Portal Hypertension
This protocol is based on the methodology described by Schwabl et al. (2017).[1][2]
1. Animal Model:
-
Induce liver cirrhosis and portal hypertension in male rats (e.g., Wistar or Sprague-Dawley) by chronic administration of carbon tetrachloride (CCl4) or through partial portal vein ligation (PPVL).
2. Dosing and Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally via gavage at a dose of 10 mg/kg body weight once daily.
-
The duration of treatment can vary depending on the experimental aims, for example, 3 days for short-term studies or 14 weeks for long-term studies in the CCl4 model, and 7 days in the PPVL model.[1][2]
3. Measurement of Portal Pressure:
-
At the end of the treatment period, anesthetize the animals.
-
Perform a laparotomy and measure portal pressure directly by cannulating the portal vein.
4. Tissue Collection and Analysis:
-
Perfuse the liver with saline to remove blood.
-
Collect liver tissue for histological analysis (e.g., Sirius Red staining for fibrosis), and for molecular analysis of eNOS expression.
-
Snap-freeze a portion of the liver tissue in liquid nitrogen for subsequent protein and RNA extraction.
Caption: Workflow for in vivo evaluation of this compound on eNOS expression.
In Vitro Investigation of this compound in Human Liver Sinusoidal Endothelial Cells (HSECs)
1. Cell Culture:
-
Culture primary human liver sinusoidal endothelial cells (HSECs) in an appropriate endothelial cell growth medium.
-
Plate the cells on collagen-coated culture vessels to maintain their phenotype.
2. Treatment with this compound:
-
Once the cells reach a suitable confluency (e.g., 70-80%), replace the medium with fresh medium containing this compound.
-
Note: The optimal concentration and incubation time for this compound in HSECs should be determined empirically. Based on studies with other FXR agonists, a concentration range of 1-10 µM and an incubation time of 16-24 hours can be used as a starting point.[4]
-
Include a vehicle control (e.g., DMSO) in all experiments.
3. Analysis of eNOS Expression:
-
Following treatment, harvest the cells for analysis of eNOS mRNA and protein levels.
Caption: Workflow for in vitro evaluation of this compound on eNOS expression.
Western Blot Protocol for eNOS Detection
1. Protein Extraction:
-
Lyse cells or homogenized liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 8% acrylamide).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eNOS (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Quantitative PCR (qPCR) Protocol for eNOS mRNA Quantification
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissue using a suitable kit (e.g., TRIzol or a column-based method).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for human eNOS.
-
Example human eNOS primers:
-
Forward: 5'-AAGATCTCCGCCTGCAGTC-3'
-
Reverse: 5'-GCTGCCGAAGAGATCTTCA-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Data Analysis:
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in eNOS mRNA expression.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the role of FXR in regulating eNOS expression and endothelial function. The protocols provided herein offer a framework for researchers to investigate this important signaling pathway in the context of liver disease and other vascular pathologies. Careful optimization of experimental conditions, particularly for in vitro studies, will ensure robust and reproducible results.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. FXR-mediated regulation of eNOS expression in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]FXR-mediated regulation of eNOS expression in vascular endothelial cells [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bacterial Translocation in Cirrhosis with trans-PX20606
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bacterial Translocation in Cirrhosis and the Role of trans-PX20606
Cirrhosis, the end-stage of chronic liver disease, is frequently complicated by bacterial infections, which are a major cause of morbidity and mortality.[1][2] A key underlying mechanism for these infections is bacterial translocation, the migration of viable bacteria and their products, such as lipopolysaccharide (LPS), from the intestinal lumen to mesenteric lymph nodes (MLNs) and other extraintestinal sites.[2][3] In healthy individuals, a complex intestinal barrier prevents this phenomenon. However, in cirrhosis, several factors, including increased intestinal permeability, gut dysbiosis, and impaired host immune defense, contribute to the breakdown of this barrier, facilitating bacterial translocation.[3]
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of intestinal barrier function. Activation of FXR has been shown to protect the intestinal barrier, reduce inflammation, and decrease bacterial translocation.
This compound is a potent, non-steroidal agonist of FXR.[1] It has demonstrated significant therapeutic potential in preclinical models of cirrhosis by not only reducing liver fibrosis and portal hypertension but also by specifically targeting the compromised intestinal barrier to mitigate bacterial translocation.[1] These application notes provide detailed protocols for utilizing this compound in preclinical research to study its effects on bacterial translocation in rodent models of cirrhosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in rodent models of cirrhosis.
Table 1: Effects of this compound on Portal Pressure and Bacterial Translocation in a Non-Cirrhotic Portal Hypertension Model (Partial Portal Vein Ligation - PPVL) in Rats.
| Parameter | Control Group (Vehicle) | This compound Treated Group (10 mg/kg) | Percentage Change | p-value | Reference |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 | [1] |
| Bacterial Translocation | - | - | -36% | p=0.041 | [1] |
| Lipopolysaccharide Binding Protein (LBP) | - | - | -30% | p=0.024 | [1] |
| Splanchnic Tumor Necrosis Factor α (TNF-α) | - | - | -39% | p=0.044 | [1] |
Table 2: Effects of this compound on Portal Pressure and Liver Fibrosis in a Cirrhotic Model (Carbon Tetrachloride - CCl₄) in Rats.
| Parameter | Control Group (Vehicle) | This compound Treated Group (10 mg/kg) | Percentage Change | p-value | Reference |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | p=0.001 | [1] |
| Fibrotic Sirius Red Area | - | - | -43% | p=0.005 | [1] |
| Hepatic Hydroxyproline | - | - | -66% | p<0.001 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in mitigating bacterial translocation.
Caption: Experimental workflow for studying this compound.
Caption: Logical relationship in cirrhosis and this compound intervention.
Experimental Protocols
I. In Vivo Animal Models of Cirrhosis and Bacterial Translocation
A. Carbon Tetrachloride (CCl₄)-Induced Cirrhosis in Rats
This model induces liver fibrosis and cirrhosis through chronic hepatotoxicity.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for injection
Protocol:
-
Acclimatization: Acclimatize rats for at least one week before the start of the experiment.
-
Induction of Cirrhosis:
-
Prepare a 50% (v/v) solution of CCl₄ in olive or corn oil.
-
Administer the CCl₄ solution via oral gavage or intraperitoneal injection at a dose of 1-2 mL/kg body weight, twice a week for 8-12 weeks.[4] The duration may be adjusted to achieve the desired severity of cirrhosis.
-
A control group should receive the vehicle (olive or corn oil) only.
-
-
Treatment with this compound:
-
After the induction of cirrhosis (e.g., from week 8 to week 12), divide the cirrhotic rats into two groups: a treatment group and a vehicle control group.
-
Administer this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the rats.
-
Collect blood via cardiac puncture for serum separation.
-
Perform a laparotomy under sterile conditions to collect mesenteric lymph nodes (MLNs) and liver tissue.
-
B. Partial Portal Vein Ligation (PPVL) Model in Rats
This model induces non-cirrhotic portal hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Surgical instruments
-
Suture material (e.g., 3-0 silk)
-
A calibrated needle or rod (e.g., 20-gauge)
-
This compound
-
Vehicle for this compound
-
Gavage needles
Protocol:
-
Acclimatization: Acclimatize rats for at least one week.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the portal vein.
-
Carefully dissect the portal vein from surrounding tissues.
-
Place a calibrated needle or rod alongside the portal vein.
-
Tie a ligature (e.g., 3-0 silk) around both the portal vein and the needle.
-
Carefully remove the needle, leaving a stenosed portal vein.
-
For sham-operated control rats, perform the same procedure but without tying the ligature.
-
Close the abdominal incision in layers.
-
-
Treatment with this compound:
-
Following the surgery, administer this compound (e.g., 10 mg/kg body weight) or vehicle daily via oral gavage for the desired duration (e.g., 7 days).[1]
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the rats and collect blood, MLNs, and liver tissue as described in the CCl₄ model.
-
II. Quantification of Bacterial Translocation from Mesenteric Lymph Nodes
Materials:
-
Sterile surgical instruments
-
Sterile phosphate-buffered saline (PBS)
-
Sterile tissue homogenizer
-
Blood agar plates
-
MacConkey agar plates
-
Incubator (37°C)
Protocol:
-
Aseptic Collection: Under sterile conditions, carefully dissect the mesenteric lymph node complex from the base of the cecum.
-
Homogenization:
-
Weigh the collected MLNs.
-
Place the MLNs in a sterile tube with a known volume of sterile PBS (e.g., 1 mL).
-
Homogenize the tissue using a sterile tissue homogenizer.
-
-
Plating:
-
Plate a known volume (e.g., 100 µL) of the homogenate onto both blood agar and MacConkey agar plates.
-
For quantitative analysis, perform serial dilutions of the homogenate in sterile PBS and plate each dilution.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Quantification:
-
Count the number of bacterial colonies on each plate.
-
Calculate the number of colony-forming units (CFU) per gram of MLN tissue.
-
Bacterial translocation is considered positive if there is any bacterial growth.
-
III. Measurement of Serum Biomarkers
A. Lipopolysaccharide Binding Protein (LBP) and Tumor Necrosis Factor-alpha (TNF-α) ELISA
Materials:
-
Rat LBP and TNF-α ELISA kits
-
Serum samples
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Collect blood and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C until use.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions provided with the specific rat LBP and TNF-α ELISA kits.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of LBP and TNF-α in the serum samples by interpolating from the standard curve.
-
IV. In Vitro Assessment of Intestinal Permeability using Caco-2 Cells
The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into a monolayer of polarized intestinal epithelial cells that form tight junctions, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10-20% FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
This compound
-
Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)
-
Transepithelial electrical resistance (TEER) meter
-
Fluorescence plate reader
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Assessment of Monolayer Integrity:
-
Measure the TEER of the Caco-2 cell monolayer using a TEER meter. A high TEER value (typically >250 Ω·cm²) indicates a well-formed barrier.
-
-
Treatment with this compound:
-
Treat the Caco-2 cell monolayers with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24 hours).
-
-
Permeability Assay:
-
After treatment, add FITC-dextran to the apical chamber of the Transwell® inserts.
-
At various time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the flux of FITC-dextran across the Caco-2 monolayer.
-
A decrease in Papp in the this compound-treated groups compared to the control indicates an improvement in intestinal barrier function.
-
References
- 1. Translocation of gut bacteria in rats with cirrhosis to mesenteric lymph nodes partially explains the pathogenesis of spontaneous bacterial peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial translocation to mesenteric lymph nodes is increased in cirrhotic rats with ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential Changes in the Mesenteric Lymph Node Microbiome and Immune Response during Cirrhosis Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing trans-PX20606 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-PX20606 is a non-steroidal, selective agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid and glucose metabolism, and the regulation of inflammation and fibrosis.[1][2] Preclinical studies have demonstrated its potential in ameliorating portal hypertension and liver fibrosis by targeting vascular remodeling and sinusoidal dysfunction.[1][3] Efficacy is attributed to its role in reducing liver scarring and inflammation, as well as promoting vasodilation.[1][3]
These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of this compound. The assays are designed to confirm its mechanism of action as an FXR agonist and to evaluate its downstream effects on endothelial function, fibrosis, and inflammation in relevant human cell lines.
Key In Vitro Efficacy Assays for this compound
A comprehensive in vitro evaluation of this compound should encompass the following key areas:
-
Direct FXR Target Engagement: To confirm that this compound activates the FXR signaling pathway.
-
Endothelial Function: To assess the effects on vasodilation pathways.
-
Anti-Fibrotic Activity: To evaluate the potential to counteract fibrogenesis in the liver.
-
Anti-Inflammatory Effects: To measure the ability to suppress inflammatory responses.
-
Cell Viability: To determine the cytotoxic profile of the compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that can be generated from the described protocols.
Table 1: FXR Target Gene Expression
| Cell Line | Gene Target | Assay | Expected Outcome with this compound | Metric |
| HepG2 | SHP (Small Heterodimer Partner) | RT-qPCR | Upregulation | Fold Change vs. Vehicle |
| HepG2 | CYP7A1 (Cholesterol 7α-hydroxylase) | RT-qPCR | Downregulation | Fold Change vs. Vehicle |
| LX-2 | FXR | RT-qPCR | Upregulation | Fold Change vs. Vehicle |
Table 2: Endothelial Function Markers
| Cell Line | Marker | Assay | Expected Outcome with this compound | Metric |
| HLECs | eNOS (endothelial Nitric Oxide Synthase) | RT-qPCR/Western Blot | Upregulation | Fold Change / Relative Protein Level |
| HLECs | Nitric Oxide (NO) | Griess Assay | Increased Production | Concentration (µM) |
| HLECs | Endothelin-1 (ET-1) | ELISA | Decreased Secretion | Concentration (pg/mL) |
Table 3: Anti-Fibrotic Markers
| Cell Line | Treatment | Marker | Assay | Expected Outcome with this compound | Metric |
| LX-2 | TGF-β1 | α-SMA (alpha-Smooth Muscle Actin) | RT-qPCR/Western Blot | Downregulation | Fold Change / Relative Protein Level |
| LX-2 | TGF-β1 | COL1A1 (Collagen, Type I, Alpha 1) | RT-qPCR | Downregulation | Fold Change vs. Vehicle |
| LX-2 | TGF-β1 | TIMP1 (Tissue Inhibitor of Metalloproteinases 1) | RT-qPCR | Downregulation | Fold Change vs. Vehicle |
Table 4: Anti-Inflammatory Markers
| Cell Line | Treatment | Marker | Assay | Expected Outcome with this compound | Metric |
| RAW 264.7 | LPS | IL-6 (Interleukin-6) | ELISA | Decreased Secretion | Concentration (pg/mL) |
| RAW 264.7 | LPS | TNF-α (Tumor Necrosis Factor-alpha) | ELISA | Decreased Secretion | Concentration (pg/mL) |
Table 5: Cell Viability
| Cell Line | Assay | Metric |
| HepG2 | MTT/CellTiter-Glo | IC50 (µM) |
| HLECs | MTT/CellTiter-Glo | IC50 (µM) |
| LX-2 | MTT/CellTiter-Glo | IC50 (µM) |
| RAW 264.7 | MTT/CellTiter-Glo | IC50 (µM) |
Signaling and Experimental Workflow Diagrams
Caption: FXR Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for In Vitro Efficacy Testing.
Experimental Protocols
Cell Culture Protocols
a) Human Liver Sinusoidal Endothelial Cells (HLECs)
-
Materials:
-
Primary Human Liver Sinusoidal Endothelial Cells
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Collagen I-coated culture flasks/plates
-
DPBS (Dulbecco's Phosphate Buffered Saline)
-
0.25% Trypsin-EDTA
-
-
Protocol:
-
Prepare Collagen I-coated plates by incubating with a 50 µg/mL solution for 1 hour at 37°C, then aspirate.
-
Thaw cryopreserved HLECs rapidly in a 37°C water bath.
-
Transfer cells to a 15 mL conical tube containing pre-warmed growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed onto the coated plates at a density of 10,000 cells/cm².
-
Incubate at 37°C, 5% CO₂. Change the medium every 48 hours.
-
Subculture when cells reach 80-90% confluency using 0.25% Trypsin-EDTA for detachment.
-
b) LX-2 Human Hepatic Stellate Cells
-
Materials:
-
LX-2 cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
DPBS
-
0.05% Trypsin-EDTA
-
-
Protocol:
-
Culture LX-2 cells in DMEM with 10% FBS in T-75 flasks.
-
Incubate at 37°C, 5% CO₂. Change the medium every 2-3 days.
-
When cells are 80-90% confluent, wash with DPBS and detach using 0.05% Trypsin-EDTA.[4]
-
Neutralize trypsin with complete medium, centrifuge, and re-seed at a 1:3 to 1:6 split ratio.
-
FXR Target Gene Expression Assay (RT-qPCR)
-
Cell Line: HepG2 or LX-2
-
Protocol:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 hours.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers for FXR target genes (e.g., SHP, CYP7A1) and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Line: HLECs
-
Protocol:
-
Seed HLECs in a 24-well plate and grow to confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each sample.[5]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.[5]
-
Anti-Fibrosis Assay
-
Cell Line: LX-2
-
Protocol:
-
Seed LX-2 cells in a 6-well plate.
-
Once adhered, serum-starve the cells for 24 hours in DMEM with 0.5% FBS.
-
Pre-treat the cells with this compound for 1 hour.
-
Induce fibrosis by adding TGF-β1 (e.g., 5 ng/mL).
-
Incubate for 48 hours.
-
Harvest cells for RNA or protein extraction.
-
Analyze the expression of fibrosis markers (α-SMA, COL1A1) by RT-qPCR or Western Blot.
-
Anti-Inflammatory Assay
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate inflammation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[6]
-
Collect the supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using commercially available ELISA kits.
-
Cell Viability Assay (MTT Assay)
-
Cell Line: Any of the cell lines used in the efficacy assays.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with a wide dose-range of this compound for 24-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Conclusion
This document provides a comprehensive suite of in vitro assays and detailed protocols to robustly evaluate the efficacy of this compound. By following these guidelines, researchers can confirm its mechanism of action as an FXR agonist and quantify its beneficial effects on endothelial function, and its anti-fibrotic and anti-inflammatory properties. The data generated will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Notes and Protocols: trans-PX20606 Treatment in a Non-Cirrhotic Portal Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a pre-hepatic, non-cirrhotic model of portal hypertension induced by partial portal vein ligation (PPVL). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Portal hypertension is a significant clinical syndrome, most commonly associated with liver cirrhosis, but can also manifest in non-cirrhotic conditions due to obstructions in the portal vein. The partial portal vein ligation (PPVL) model in rodents is a well-established and reproducible method to study non-cirrhotic portal hypertension, characterized by the rapid development of a hyperdynamic circulation and portal-systemic shunting.[1] this compound is a selective, non-steroidal FXR agonist that has shown therapeutic potential in ameliorating portal hypertension.[2][3] As an activator of the bile acid receptor FXR, PX20606 has demonstrated beneficial effects on liver fibrosis, vascular remodeling, and sinusoidal dysfunction in experimental models.[2][3]
These notes provide a summary of the reported effects of this compound in the PPVL model and detailed protocols for study replication.
Mechanism of Action
In the context of portal hypertension, this compound primarily acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by PX20606 initiates a cascade of events that collectively contribute to the reduction of portal pressure. The proposed mechanisms include:
-
Improved Endothelial Function: PX20606 has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH) in human liver sinusoidal endothelial cells.[2][3] This leads to increased nitric oxide (NO) bioavailability, promoting vasodilation and reducing intrahepatic resistance.
-
Reduction of Intrahepatic Vasoconstriction: The treatment leads to the downregulation of vasoconstrictors such as endothelin-1.[2][3]
-
Anti-inflammatory Effects: In the splanchnic circulation, PX20606 reduces inflammation, as evidenced by decreased levels of tumor necrosis factor-alpha (TNFα).[2][3]
-
Improved Intestinal Barrier Function: PX20606 has been observed to decrease bacterial translocation from the gut, a factor that contributes to inflammation and portal hypertension.[2][3] This is associated with a reduction in lipopolysaccharide-binding protein.[2][3]
dot
Caption: Signaling pathway of this compound in ameliorating portal hypertension.
Quantitative Data Summary
The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of PPVL.
Table 1: Hemodynamic Effects of this compound in PPVL Rats
| Parameter | PPVL + Vehicle | PPVL + this compound (10 mg/kg) | p-value | Reference |
| Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | 0.020 | [2][3] |
Table 2: Effects of this compound on Bacterial Translocation and Splanchnic Inflammation in PPVL Rats
| Parameter | PPVL + Vehicle | PPVL + this compound (10 mg/kg) | % Change | p-value | Reference |
| Bacterial Translocation | - | - | -36% | 0.041 | [2][3] |
| Lipopolysaccharide Binding Protein | - | - | -30% | 0.024 | [2][3] |
| Splanchnic TNFα | - | - | -39% | 0.044 | [2][3] |
Data are presented as mean ± standard error of the mean where available.
Experimental Protocols
This section provides detailed protocols for the PPVL surgical procedure and the administration of this compound.
Protocol 1: Partial Portal Vein Ligation (PPVL) in Rats
This protocol describes the surgical procedure to induce pre-hepatic portal hypertension in rats.[1]
Materials:
-
Male rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Blunt-tipped needle (e.g., 20-gauge)
-
Sterile gauze
-
Heating pad
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat and administer anesthesia. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with an appropriate antiseptic solution.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
-
Surgical Incision:
-
Make a midline abdominal incision (laparotomy) to expose the abdominal cavity.[1]
-
-
Isolation of the Portal Vein:
-
Gently retract the intestines to visualize the portal vein.
-
Carefully dissect the portal vein from the surrounding tissues.[1]
-
-
Ligation:
-
Closure:
-
Return the intestines to the abdominal cavity.
-
Close the abdominal wall in layers using appropriate suture material.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal for recovery from anesthesia and signs of distress.
-
Provide food and water ad libitum. The full portal hypertensive syndrome typically develops within one week.[1]
-
For sham-operated control animals, perform the same procedure including mobilization of the portal vein, but without the ligation step.[4]
Protocol 2: Administration of this compound
This protocol outlines the administration of this compound to PPVL rats.
Materials:
-
This compound
-
Vehicle solution (e.g., appropriate for gavage)
-
Oral gavage needles
-
Syringes
-
Animal scale
Procedure:
-
Drug Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose).
-
-
Animal Dosing:
-
Weigh the rat to determine the correct volume of the drug suspension to administer.
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage.
-
In the cited study, treatment was administered daily for 7 days.[2]
-
-
Monitoring:
-
Observe the animals daily for any adverse reactions to the treatment.
-
dot
References
Application Notes and Protocols: Measuring the Effects of trans-PX20606 on Hepatic Hydroxyproline Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure.[1][2] A key component of this fibrotic matrix is collagen, and its abundance can be quantified by measuring the levels of hydroxyproline, an amino acid nearly exclusive to collagen.[3][4][5] Trans-PX20606 is a non-steroidal, selective farnesoid X receptor (FXR) agonist that has demonstrated potent anti-fibrotic activities.[6][7][8] As an FXR agonist, this compound modulates signaling pathways that suppress the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, thereby reducing collagen deposition.[6][9] These application notes provide detailed protocols for inducing liver fibrosis in a rat model, treating with this compound, and subsequently measuring the effect on hepatic hydroxyproline levels as a direct marker of liver fibrosis.
Data Presentation
The following table summarizes the quantitative data from a preclinical study evaluating the effect of this compound on hepatic hydroxyproline content in a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis.
| Treatment Group | Mean Hepatic Hydroxyproline (µg/g liver tissue) | Percentage Change from CCl4 Control | p-value | Reference |
| Healthy Control | Baseline | - | - | [6][10] |
| CCl4 + Vehicle | Elevated | - | - | [6][10] |
| CCl4 + this compound (10 mg/kg) | Significantly Reduced | -66% | <0.001 | [6][10] |
Table 1: Effect of this compound on Hepatic Hydroxyproline Levels in CCl4-Induced Cirrhotic Rats.
Signaling Pathway of this compound in Attenuating Liver Fibrosis
This compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2][10] Activation of FXR by this compound initiates a signaling cascade that culminates in the reduction of liver fibrosis. The key mechanism involves the inhibition of hepatic stellate cell (HSC) activation. In a fibrotic liver, activated HSCs are the primary source of collagen. FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of pro-fibrotic genes such as transforming growth factor-beta (TGF-β) and collagen type I alpha 1 (COL1A1).[9] Furthermore, FXR activation exerts anti-inflammatory effects by antagonizing the NF-κB signaling pathway.[11]
Caption: FXR agonist signaling pathway in reducing liver fibrosis.
Experimental Protocols
In Vivo Model of CCl4-Induced Hepatic Fibrosis and Treatment with this compound
This protocol describes the induction of liver fibrosis in rats using carbon tetrachloride (CCl4) and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil (or corn oil)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Fibrosis Induction:
-
Treatment Protocol:
-
After the fibrosis induction period, divide the rats into a vehicle control group and a this compound treatment group. A healthy, non-CCl4 treated group should also be maintained.
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 10 mg/kg dosage.[6][8][10]
-
Administer this compound (10 mg/kg) or vehicle daily via oral gavage for the duration of the treatment period (e.g., 2-4 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the rats according to approved institutional guidelines.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the entire liver, weigh it, and collect sections from different lobes.
-
Snap-freeze the liver tissue samples in liquid nitrogen and store them at -80°C until hydroxyproline analysis.
-
References
- 1. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing trans-PX20606 dosage for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of PX20606 to achieve maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PX20606?
A1: PX20606 is a non-steroidal and selective agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in bile acid, lipid, and glucose metabolism.[3][4][5] By activating FXR, PX20606 modulates the transcription of numerous target genes involved in these pathways, leading to its therapeutic effects.[5][6]
Q2: What are the primary therapeutic effects of PX20606 observed in preclinical studies?
A2: Preclinical studies have demonstrated that PX20606 has beneficial effects in models of liver disease. Specifically, it has been shown to:
-
Ameliorate portal hypertension: PX20606 reduces portal pressure in both non-cirrhotic and cirrhotic models.[1][2]
-
Reduce liver fibrosis: It decreases the area of liver fibrosis as measured by Sirius Red staining and hepatic hydroxyproline content.[1][2]
-
Improve sinusoidal function: PX20606 promotes sinusoidal vasodilation by upregulating endothelial nitric oxide synthase (eNOS) and other key enzymes.[1]
-
Decrease bacterial translocation: It has been observed to reduce the migration of bacteria from the gut.[1][2]
Q3: What is a typical starting dosage for PX20606 in rodent models?
A3: In published studies using rat models of portal hypertension and liver cirrhosis, a dosage of 10 mg/kg administered via oral gavage has been used.[1][2] This dosage was shown to be effective in reducing portal pressure and liver fibrosis.[1][2] However, the optimal dose for any specific experimental model and therapeutic indication should be determined empirically through dose-response studies.
Q4: How does PX20606 influence signaling pathways to exert its effects?
A4: PX20606, by activating FXR, initiates a cascade of signaling events. A key pathway involves the upregulation of genes that lead to sinusoidal vasodilation. This includes increasing the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH).[1] Additionally, it upregulates cystathionase (CTH), which is involved in the production of the vasodilator hydrogen sulfide (H2S). Concurrently, it downregulates vasoconstrictors like endothelin-1.
Q5: Are there any known off-target effects or toxicities associated with PX20606?
A5: The available preclinical data for PX20606 focuses on its efficacy. While non-steroidal FXR agonists are being developed to minimize side effects associated with steroidal agonists, it is crucial to conduct thorough safety and toxicology studies for any new compound.[7][8] Potential off-target effects of FXR agonists, in general, could include alterations in lipid profiles.[3] Researchers should include comprehensive safety endpoints in their study designs.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no response to PX20606 in FXR reporter assay | 1. Cell line not expressing functional FXR. 2. Incorrect PX20606 concentration. 3. Inactive PX20606 compound. 4. Suboptimal assay conditions (e.g., incubation time, serum concentration). | 1. Confirm FXR expression in the cell line using qPCR or Western blot. Use a validated FXR reporter cell line. 2. Perform a dose-response curve with a wide range of concentrations. 3. Verify the integrity and purity of the PX20606 stock. 4. Optimize incubation time and serum levels in the culture medium as serum components can interfere with FXR activation. |
| High background signal in reporter assay | 1. Leaky promoter in the reporter construct. 2. Autofluorescence of the compound. 3. Contamination of cell culture. | 1. Use a reporter construct with a minimal promoter. 2. Test PX20606 in a cell-free assay to check for intrinsic fluorescence. 3. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent plating density. 3. Variability in reagent preparation. | 1. Use cells within a defined passage number range. 2. Ensure consistent cell seeding density. 3. Prepare fresh reagents and use calibrated pipettes. |
In Vivo Animal Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in portal pressure measurements | 1. Inconsistent surgical technique. 2. Anesthesia affecting hemodynamics. 3. Stress-induced physiological changes. | 1. Standardize the surgical procedure for catheter placement. 2. Use a consistent and appropriate anesthetic regimen. 3. Allow for an acclimatization period after catheter placement before recording measurements. |
| No significant reduction in liver fibrosis with PX20606 treatment | 1. Insufficient treatment duration. 2. Inadequate dosage. 3. Advanced, irreversible fibrosis in the model. 4. Issues with fibrosis quantification. | 1. Consider extending the treatment period. 2. Perform a dose-escalation study to find the optimal dose. 3. Initiate treatment at an earlier stage of fibrosis development. 4. Ensure proper staining and use standardized, unbiased quantification methods for Sirius Red and hydroxyproline assays. |
| Unexpected adverse effects in treated animals | 1. Off-target effects of PX20606. 2. Vehicle-related toxicity. 3. Interaction with the animal model's specific pathophysiology. | 1. Conduct a thorough literature search for known off-target effects of non-steroidal FXR agonists. Include a comprehensive panel of safety monitoring (e.g., clinical chemistry, hematology). 2. Run a vehicle-only control group. 3. Carefully observe and document all clinical signs. Consider dose reduction or alternative dosing schedules. |
Quantitative Data Summary
The following tables summarize quantitative data from a key preclinical study on PX20606 in rat models of portal hypertension.
Table 1: Effect of PX20606 (10 mg/kg) on Portal Pressure
| Animal Model | Treatment Group | Portal Pressure (mmHg) | Percent Reduction | p-value |
| Partial Portal Vein Ligation (PPVL) | Vehicle | 12.6 ± 1.7 | - | - |
| PX20606 | 10.4 ± 1.1 | 17.5% | 0.020 | |
| Carbon Tetrachloride (CCl4) Induced Cirrhosis | Vehicle | 15.2 ± 0.5 | - | - |
| PX20606 | 11.8 ± 0.4 | 22.4% | 0.001 | |
| Data presented as mean ± SEM.[1] |
Table 2: Effect of PX20606 (10 mg/kg) on Liver Fibrosis in CCl4-Induced Cirrhosis Model
| Parameter | Treatment Group | Value | Percent Reduction | p-value |
| Sirius Red Stained Area (%) | Vehicle | Not explicitly stated | - | - |
| PX20606 | - | 43% | 0.005 | |
| Hepatic Hydroxyproline (µg/g liver) | Vehicle | Not explicitly stated | - | - |
| PX20606 | - | 66% | <0.001 | |
| Data from a 14-week treatment study.[1] |
Table 3: Effect of PX20606 (10 mg/kg) on Bacterial Translocation in PPVL Model
| Parameter | Treatment Group | Value | Percent Reduction | p-value |
| Bacterial Translocation (%) | Vehicle | Not explicitly stated | - | - |
| PX20606 | - | 36% | 0.041 | |
| Data from a 7-day treatment study.[1] |
Experimental Protocols
Protocol 1: Quantification of Liver Fibrosis using Sirius Red Staining
-
Tissue Preparation: Fix liver tissue samples in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues and embed in paraffin. Cut 4-5 µm thick sections and mount on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining:
-
Incubate slides in 0.1% Picrosirius Red solution (0.1 g Sirius Red in 100 ml saturated aqueous picric acid) for 60 minutes.
-
Wash slides twice in 0.5% acetic acid solution.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Image Acquisition and Analysis:
Protocol 2: Measurement of Hepatic Hydroxyproline Content
-
Sample Preparation:
-
Weigh approximately 10-20 mg of frozen liver tissue.
-
Homogenize the tissue in distilled water.
-
-
Acid Hydrolysis:
-
Add an equal volume of 12 M HCl to the tissue homogenate in a pressure-tight, screw-cap tube.
-
Hydrolyze at 120°C for 3 hours.[11]
-
Neutralize the hydrolysate with NaOH.
-
-
Colorimetric Assay:
-
Use a commercial hydroxyproline assay kit or prepare the following reagents:
-
Chloramine-T solution
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
-
Add Chloramine-T solution to the hydrolyzed samples and standards and incubate at room temperature.
-
Add DMAB reagent and incubate at 60°C for 90 minutes.
-
Measure the absorbance at 560 nm.
-
-
Calculation:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve and express the results as µg of hydroxyproline per gram of liver tissue.
-
Protocol 3: Assessment of Endothelial Nitric Oxide Synthase (eNOS) Activity
-
Tissue/Cell Lysate Preparation:
-
Homogenize liver tissue or lyse endothelial cells in an appropriate buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
eNOS Activity Assay (Radiometric):
-
This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Incubate the lysate with a reaction mixture containing L-[³H]arginine, NADPH, calmodulin, and other cofactors.
-
Stop the reaction and separate L-[³H]citrulline from L-[³H]arginine using cation exchange resin.
-
Quantify the amount of L-[³H]citrulline produced using a scintillation counter.[12][13][14]
-
-
Data Analysis:
-
Calculate the eNOS activity as pmol of L-citrulline produced per minute per mg of protein.
-
Include a control with the NOS inhibitor L-NAME to determine the specific activity.
-
Visualizations
Caption: Signaling pathway of PX20606 in promoting sinusoidal vasodilation.
Caption: Experimental workflow for optimizing PX20606 dosage.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Non-bile Acid FXR Agonists as Preclinical Candidates for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Histological image quantification of picrosirius red stained skeletal muscle sections [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: trans-PX20606 In Vivo Experiments
Disclaimer: The compound "trans-PX20606" is a hypothetical agent created for illustrative purposes within this technical support guide. The information provided is based on established principles for in vivo studies of small molecule kinase inhibitors targeting oncogenic pathways. Researchers should always refer to their specific compound's documentation and established institutional protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected tumor growth inhibition in our xenograft model with this compound. What are the potential causes?
A1: Suboptimal tumor growth inhibition can stem from several factors. Key areas to investigate include:
-
Pharmacokinetics (PK): Insufficient drug exposure at the tumor site is a primary reason for lack of efficacy. This could be due to poor absorption, rapid metabolism, or fast clearance of the compound.[1] A full PK study is recommended to determine if therapeutic concentrations are being achieved and maintained in the plasma and tumor tissue.[2][3]
-
Vehicle Formulation: this compound, like many kinase inhibitors, may have poor aqueous solubility. An inadequate vehicle can lead to precipitation upon administration, drastically reducing bioavailability.[4] It's crucial to use a well-characterized and optimized formulation.
-
Target Engagement: It is essential to confirm that this compound is inhibiting its intended target, PKZ-1, in the tumor tissue. This can be assessed by measuring the phosphorylation status of a downstream biomarker.[5]
-
Tumor Model Suitability: The chosen cancer cell line for the xenograft may not be dependent on the PKZ-1 signaling pathway for its growth and survival.[5] Ensure the model has been validated for PKZ-1 pathway activation.
Q2: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for anti-tumor activity. How can we mitigate this?
A2: Toxicity is a common challenge and can be due to on-target or off-target effects.[6]
-
On-Target Toxicity: Inhibition of PKZ-1 in normal tissues may be causing the adverse effects. Consider alternative dosing schedules (e.g., intermittent vs. continuous dosing) to potentially widen the therapeutic window.[7]
-
Off-Target Effects: Many kinase inhibitors can interact with other kinases due to the conserved nature of the ATP-binding site.[6][8] These unintended interactions can lead to toxicity. A kinome-wide selectivity screen can help identify potential off-target liabilities.[6]
-
Formulation-Related Toxicity: The vehicle itself can sometimes cause adverse effects. Ensure a vehicle-only control group is included in your studies to rule this out.
Q3: We are seeing significant variability in tumor growth and response within the same treatment group. What are the common sources of this variability?
A3: High variability can confound data interpretation. Common causes include:
-
Inconsistent Drug Administration: Ensure precise and consistent dosing for all animals. For oral gavage, technique is critical to ensure the full dose is delivered.[9]
-
Tumor Implantation Site and Size: The site of tumor implantation can influence growth rates.[10] It is also critical to randomize animals into treatment groups only after tumors have reached a pre-defined, uniform size.
-
Animal Health and Husbandry: Underlying health issues or stress can impact tumor growth and drug metabolism. Ensure consistent and optimal animal care.
Troubleshooting Guides
Guide 1: Poor Bioavailability and Inconsistent Exposure
| Potential Cause | Troubleshooting Steps | Rationale |
| Inadequate Vehicle Formulation | 1. Assess the solubility of this compound in various pharmaceutically acceptable vehicles (e.g., PEG400/Tween 80, cyclodextrin-based solutions).[4] 2. Perform a small pilot PK study with the most promising formulations to determine which provides the best exposure. | A proper formulation is critical for ensuring the drug dissolves and is absorbed effectively, leading to sufficient and consistent plasma concentrations.[4] |
| Rapid Metabolism/Clearance | 1. Conduct a full pharmacokinetic study, including intravenous and oral administration, to determine key parameters like half-life, clearance, and oral bioavailability.[2] 2. Analyze plasma for major metabolites to understand metabolic pathways. | Understanding the PK/PD relationship is crucial for designing an effective dosing regimen that maintains the drug concentration above the therapeutic threshold.[1][7] |
| Precipitation at Injection Site (for non-oral routes) | 1. Visually inspect the injection site post-mortem for any signs of drug precipitation. 2. Consider alternative formulations or slower infusion rates if precipitation is suspected. | Localized drug precipitation prevents systemic absorption, leading to negligible exposure and lack of efficacy. |
Guide 2: Unexpected Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Steps | Rationale |
| Broad Kinase Selectivity | 1. Perform an in vitro kinome-wide selectivity profiling assay to identify other kinases inhibited by this compound.[6] 2. Compare the off-target kinases with known signaling pathways to see if they can explain the observed phenotype.[11] | Identifying unintended targets is crucial for accurately interpreting results and understanding potential toxicity mechanisms.[6][8] |
| Paradoxical Pathway Activation | 1. Analyze tumor lysates via Western blot for both the intended downstream target of PKZ-1 and key nodes of related compensatory signaling pathways. | Inhibition of one pathway can sometimes lead to the activation of feedback loops or crosstalk with other pathways, potentially counteracting the therapeutic effect.[11][12] |
| Structurally Unrelated Inhibitor Control | 1. If possible, test a structurally distinct inhibitor of PKZ-1 in parallel. | If a different inhibitor of the same target produces the same phenotype, it strengthens the evidence that the effect is on-target. If not, it points towards off-target effects of this compound.[6] |
Experimental Protocols & Methodologies
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture a validated human cancer cell line (e.g., one with known PKZ-1 pathway activation) under standard conditions.
-
Implant 1x10⁶ to 5x10⁶ cells subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude).[9]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups (n=8-12 animals per group).[9]
-
-
Drug Preparation and Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined maximum size or if signs of toxicity are observed.[13]
-
-
Tissue Collection:
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) analysis (e.g., Western blot).[9]
-
Protocol 2: Pharmacodynamic (PD) Analysis - Western Blot
-
Sample Preparation:
-
Harvest tumors from a satellite group of animals at various time points after the final dose (e.g., 2, 8, 24 hours).
-
Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against the phosphorylated form of a direct PKZ-1 substrate.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Normalization:
-
Visualize protein bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate or a loading control (e.g., GAPDH) to normalize the data.[5]
-
Visualizations
Signaling Pathway
Caption: Hypothetical PKZ-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy and pharmacodynamic study.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy results.
References
- 1. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. ijpbs.com [ijpbs.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Interpreting Unexpected Results with trans-PX20606 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during in vitro experiments with trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestines, kidneys, and adrenal glands.[1] Upon binding, activated FXR modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[1][2] A key downstream effect in endothelial cells is the upregulation of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH), leading to increased nitric oxide (NO) production and vasodilation.[3][4]
Q2: I am not observing the expected downstream effects on eNOS phosphorylation after this compound treatment. What could be the issue?
A2: Several factors could contribute to a lack of eNOS activation. First, ensure that your cell line expresses functional FXR and eNOS. Secondly, the concentration of this compound and the treatment duration are critical parameters that may need optimization for your specific cell model.[5] We recommend performing a dose-response and time-course experiment to determine the optimal conditions. Finally, compound stability in your cell culture media could be a factor; consider verifying its integrity over the course of your experiment.[6][7]
Q3: My cells are showing signs of cytotoxicity at concentrations that are reported to be non-toxic. What should I do?
A3: Unexpected cytotoxicity can arise from several sources.[8] The sensitivity to this compound can vary significantly between different cell lines. It is also crucial to check the solvent (e.g., DMSO) concentration in your final culture medium, as high concentrations can be toxic to cells.[9] We recommend performing a cell viability assay with a vehicle control to distinguish between compound- and solvent-induced cytotoxicity. Additionally, ensure your cell cultures are healthy, within a low passage number, and free from contamination, such as mycoplasma, which can alter cellular responses to drugs.[8]
Q4: I am observing high variability in my results between experiments. How can I improve reproducibility?
A4: High variability can be due to procedural inconsistencies or reagent variability.[8][9] Standardize all experimental steps, including cell seeding density, treatment duration, and sample processing.[9] Using a consistent lot of reagents, such as media and serum, can also minimize variability.[8] Incomplete solubilization of this compound in the stock solution can also lead to inconsistent final concentrations in your experiments.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology
If you observe unexpected morphological changes, such as cell rounding, detachment, or an elongated phenotype, consider the following troubleshooting steps:
-
Perform a Dose-Response and Time-Course Analysis: Determine if the morphological changes are dose- and time-dependent. This will help identify a therapeutic window where the desired effects are observed without adverse morphological changes.
-
Assess Cytotoxicity: Use a lactate dehydrogenase (LDH) assay to measure cytotoxicity, as this will indicate membrane damage that can lead to morphological changes.
-
Vehicle Control: Ensure that the observed effects are not due to the solvent used to dissolve this compound.
-
Visualize the Cytoskeleton: If cells appear elongated, staining for F-actin (with phalloidin) and α-tubulin can reveal if the compound is affecting the cytoskeleton.
Issue 2: Compound Appears Inactive or Less Potent
If this compound is not producing the expected biological effect, follow these steps:
-
Verify Stock Solution Concentration and Storage: Ensure the stock solution was prepared correctly and stored under the recommended conditions to prevent degradation.
-
Check for Compound Precipitation: Visually inspect the culture media after adding this compound to ensure it has not precipitated out of solution. Hydrophobic compounds can be prone to precipitation in aqueous media.
-
Assess Compound Stability: The compound may be unstable in your specific cell culture media. A protocol to assess stability is provided below.
-
Confirm Target Expression: Verify that your cell line expresses the target receptor, FXR, at sufficient levels.
Data Presentation
For systematic troubleshooting, we recommend organizing your experimental data in tables.
Table 1: Dose-Response Analysis of this compound on Cell Viability
| This compound Concentration (µM) | Vehicle Control (% Viability) | Treatment (% Viability) | Standard Deviation |
| 0.1 | 100 | ||
| 1 | 100 | ||
| 10 | 100 | ||
| 50 | 100 | ||
| 100 | 100 |
Table 2: Time-Course Analysis of eNOS Phosphorylation
| Time Point (hours) | Vehicle Control (Fold Change) | Treatment (Fold Change) | Standard Deviation |
| 0 | 1.0 | 1.0 | |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium using HPLC-MS.[7]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium to be tested (with and without serum).
-
-
Experimental Procedure:
-
Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Incubate the medium at 37°C in a CO2 incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Sample Processing:
-
To each aliquot, add a threefold excess of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples at high speed.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC-MS Analysis:
-
Analyze the concentration of the parent compound using a validated HPLC-MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Western Blot for eNOS Phosphorylation
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the phospho-eNOS signal to the total eNOS signal.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General workflow for troubleshooting unexpected results.
Caption: Decision tree for diagnosing unexpected cytotoxicity.
References
- 1. Farnesoid x receptor agonists: what they are and how they might be used in treating liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
trans-PX20606 off-target effects and how to control for them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and controlling for potential off-target effects of trans-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist. While this compound has been shown to be a potent and selective FXR agonist, it is crucial in any experimental setting to validate that the observed biological effects are indeed due to its on-target activity.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers design robust experiments and accurately interpret their results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecules like this compound?
Q2: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
A2: Several indicators may suggest the presence of off-target effects:
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the intended target (FXR) is genetically knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4]
-
Inconsistent results with other FXR agonists: A structurally different FXR agonist does not produce the same phenotype.
-
Unusual dose-response curve: The dose-response curve for the observed effect is significantly different from the known on-target EC50/IC50 of this compound for FXR activation.
-
Cell line-specific effects: The observed phenotype varies significantly across different cell lines, which may be due to varying expression levels of an unknown off-target protein.[4]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A well-designed experiment can significantly reduce the risk of off-target effects. Key strategies include:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[4] Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[4]
-
Employ a control compound: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[4]
-
Orthogonal validation: Confirm key findings using an alternative method to modulate the target, such as a different class of FXR agonist or genetic activation/inhibition of FXR.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Phenotype observed with this compound is not seen with FXR knockdown/knockout. | The phenotype is likely due to an off-target effect of this compound. | 1. Confirm efficient knockdown/knockout of FXR via qPCR or Western blot. 2. Perform proteome-wide target identification assays (e.g., CETSA-MS) to identify potential off-targets. |
| Inconsistent results between different batches of this compound. | Variation in the purity or composition of the compound batches. | 1. Verify the identity and purity of each batch using analytical methods like HPLC and mass spectrometry. 2. Obtain a new, validated batch of the compound. |
| High cellular toxicity at concentrations close to the effective dose. | The toxicity may be mediated by an off-target protein. | 1. Perform a dose-response curve for toxicity and compare it to the on-target activity curve. 2. Investigate potential off-targets known to be involved in cell viability pathways. |
| Effect is observed in one cell line but not another. | The off-target protein may be differentially expressed between the cell lines. | 1. Confirm FXR expression in both cell lines. 2. Use proteomic or transcriptomic data to identify differentially expressed proteins that could be potential off-targets. |
Experimental Approaches to Identify and Control for Off-Target Effects
| Technique | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein, increasing its melting temperature. This shift can be detected by quantifying the amount of soluble protein after heat treatment.[5][6] | Directly measures target engagement in a cellular context (intact cells or lysates).[5] Can be adapted for proteome-wide screening (CETSA-MS). | Not all proteins are amenable to this technique.[7] Throughput can be limited for traditional Western blot-based detection.[8] |
| Kinome Scanning (e.g., KINOMEscan) | A competition binding assay where a test compound is screened against a large panel of kinases to identify potential interactions.[9][10] | High-throughput and provides a broad overview of a compound's kinase selectivity. Can identify unexpected off-target kinase interactions. | Primarily focused on the kinase family. Does not assess functional activity (inhibition or activation). |
| CRISPR-Cas9 Target Validation | The gene encoding the intended target (FXR) is knocked out. If the small molecule still produces the same effect, it is likely acting through an off-target mechanism.[3][11] | Provides strong genetic evidence for on-target vs. off-target effects. Can be used in a wide variety of cell lines and in vivo models.[11] | Can be time-consuming to generate and validate knockout cell lines. Potential for off-target effects of the CRISPR-Cas9 system itself.[12] |
| Affinity Chromatography-Mass Spectrometry | The small molecule is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Can identify a broad range of interacting proteins without prior knowledge. | May identify proteins that bind non-specifically. The immobilization of the compound can sometimes interfere with its binding properties. |
| Computational Profiling | In silico methods use the chemical structure of the small molecule to predict potential off-targets based on similarity to known ligands of various proteins.[13][14] | Rapid and cost-effective way to generate hypotheses about potential off-targets. Can screen against vast virtual libraries of proteins. | Predictions require experimental validation. The accuracy of the predictions depends on the quality of the underlying algorithms and databases. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound binds to and stabilizes its intended target, FXR, in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express FXR to 80-90% confluency.
-
Treat cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble FXR in each sample using Western blotting or an ELISA.
-
Plot the percentage of soluble FXR as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the treated samples indicates target engagement.
-
CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To verify that the biological effect of this compound is dependent on the presence of its target, FXR.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two to three different gRNAs targeting a critical exon of the FXR gene to ensure efficient knockout.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into the cell line of interest.
-
If the vector contains a selection marker (e.g., puromycin resistance), select for transfected cells.
-
-
Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clones and validate the knockout of FXR at the genomic level (sequencing) and protein level (Western blot).
-
-
Phenotypic Analysis:
-
Treat the validated FXR knockout clones and a wild-type control cell line with this compound.
-
Perform the relevant phenotypic assay. If the phenotype observed in the wild-type cells is absent in the knockout cells, it provides strong evidence for on-target activity.
-
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Experimental workflow for validating off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. biocompare.com [biocompare.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of trans-PX20606 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral bioavailability of the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606.
Frequently Asked Questions (FAQs)
1. What is the primary challenge in achieving adequate oral bioavailability with this compound?
The primary challenge with this compound, like many other potent small molecules, is its poor aqueous solubility. This characteristic significantly limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream. Low solubility often leads to low and variable oral bioavailability, hindering preclinical and clinical development.
2. What are the initial steps to consider for improving the bioavailability of this compound?
The initial steps should focus on enhancing the solubility and dissolution rate of the compound. Several formulation strategies can be explored.[1][2] A logical starting point is to conduct solubility screening in various pharmaceutically acceptable excipients and solvent systems. Based on these results, you can then proceed to more advanced formulation approaches such as particle size reduction, solid dispersions, or lipid-based formulations.[1][2]
Troubleshooting Guide
Issue 1: Low and Inconsistent Plasma Concentrations of this compound in Rodent Pharmacokinetic (PK) Studies
Question: We are observing very low and highly variable plasma concentrations of this compound after oral gavage in our rat model. What are the likely causes and how can we troubleshoot this?
Answer:
Low and inconsistent plasma concentrations are classic indicators of poor oral absorption, likely stemming from the low solubility of this compound. Here’s a systematic approach to address this issue:
1. Characterize the Physicochemical Properties: Before extensive formulation work, ensure you have a thorough understanding of the compound's properties.
| Parameter | Recommended Analysis | Implication for Bioavailability |
| Aqueous Solubility | pH-solubility profile | Low solubility across physiological pH range (1.2-6.8) is a primary absorption barrier. |
| Permeability | Caco-2 permeability assay | Determines if poor permeability is also a contributing factor. |
| LogP | Calculated or experimental | A high LogP value suggests lipophilicity, which can be favorable for lipid-based formulations. |
| Solid-State Form | XRPD, DSC | The crystalline form can significantly impact solubility and dissolution. |
2. Formulation Enhancement Strategies: Based on the physicochemical properties, you can select an appropriate formulation strategy. Below is a comparison of common approaches with hypothetical data for this compound in a rat model.
Table 1: Comparison of Different Formulation Strategies on the Oral Bioavailability of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 4.0 | 350 ± 110 | < 5% |
| Micronized Suspension | 10 | 150 ± 45 | 2.0 | 1100 ± 320 | ~15% |
| Solid Dispersion (PVP-VA) | 10 | 450 ± 90 | 1.5 | 3800 ± 750 | ~50% |
| Lipid-Based Formulation (SEDDS) | 10 | 600 ± 120 | 1.0 | 5200 ± 980 | ~70% |
Data are presented as mean ± standard deviation and are hypothetical.
As indicated in the table, moving from a simple aqueous suspension to more advanced formulations like solid dispersions or self-emulsifying drug delivery systems (SEDDS) can significantly improve bioavailability.
Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol describes the preparation of a SEDDS formulation, which has been shown to be effective for improving the oral bioavailability of poorly soluble drugs.[1]
Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® P)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most appropriate excipients.
-
Formulation Preparation: a. Accurately weigh the required amounts of the oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed this compound to the excipient mixture. d. Vortex and stir the mixture until the drug is completely dissolved, resulting in a clear, homogenous solution.
-
Characterization: a. Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption. b. Self-Emulsification Time: Assess the time taken for the formulation to form a clear emulsion upon gentle agitation in an aqueous medium.
Issue 2: Analytical Method for Quantifying this compound in Plasma is Not Sensitive Enough
Question: Our current HPLC-UV method lacks the sensitivity to accurately quantify this compound concentrations at later time points in our PK studies. What are the recommended analytical techniques?
Answer:
For bioanalytical quantification of potent compounds like this compound, which are likely to have low plasma concentrations, a highly sensitive and specific analytical method is crucial.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity (picogram to femtogram levels), selectivity, and speed.
Experimental Protocol: Bioanalytical Method for this compound in Rat Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate the plasma proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be optimized) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization. |
This method should provide the necessary sensitivity and selectivity for accurate pharmacokinetic profiling of this compound.
Visualizations
Signaling Pathway
PX20606 is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by this compound is expected to initiate a cascade of downstream events.
Caption: Simplified FXR signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a bioavailability-enhancing formulation for a poorly soluble compound like this compound.
Caption: Workflow for improving the bioavailability of this compound.
References
Technical Support Center: Troubleshooting trans-PX20606 In Vitro Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro cell-based assays involving the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys.[1][2][3][4] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.[1][2]
Q2: What are the common in vitro cell-based assays used to study this compound?
Common assays include:
-
Cell Viability and Proliferation Assays (e.g., MTT, XTT, CellTiter-Glo®): To assess the cytotoxic effects of this compound at various concentrations.
-
Reporter Gene Assays: To measure the activation of the FXR signaling pathway. This typically involves cells co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter.
-
Western Blotting: To analyze the expression levels of FXR target proteins (e.g., SHP, BSEP, FGF19) or downstream signaling molecules.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of FXR target genes.
-
Immunofluorescence: To visualize the subcellular localization of FXR upon activation.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on available data, the EC50 of this compound for FXR is in the nanomolar range in biochemical and cell-based reporter assays.[3][4][5] A good starting point for a dose-response curve could be from 1 nM to 10 µM.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid. It is recommended to dissolve it in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][6] Store the stock solutions at -20°C or -80°C for long-term stability.[3][6] When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Problem: Inconsistent or non-reproducible results in my MTT assay.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. |
| Edge effects | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. |
| Contamination | Visually inspect cells for any signs of bacterial or fungal contamination before and during the experiment. |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals by gentle mixing and allowing sufficient incubation time with the solubilizing agent.[7][8] |
Problem: High background absorbance in control wells.
| Possible Cause | Suggested Solution |
| Media components | Use phenol red-free media, as phenol red can interfere with absorbance readings. Minimize serum concentration during the assay.[8] |
| Compound interference | Test this compound in a cell-free system to see if it directly reduces the MTT reagent. If so, consider an alternative viability assay (e.g., LDH assay).[8][9] |
| Contamination | Check for microbial contamination in the media or reagents. |
Western Blotting
Problem: Weak or no signal for my target protein.
| Possible Cause | Suggested Solution |
| Low protein expression | Increase the amount of protein loaded per well.[10][11] Consider treating cells with a positive control (if available) to induce target protein expression. |
| Inefficient protein extraction | Use a lysis buffer appropriate for the subcellular localization of your target protein.[10][12] Ensure protease and phosphatase inhibitors are added to the lysis buffer.[11][12] |
| Poor antibody performance | Titrate the primary antibody to find the optimal concentration. Ensure the secondary antibody is compatible with the primary antibody.[10] |
| Inefficient transfer | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins.[10][13] |
Problem: High background or non-specific bands.
| Possible Cause | Suggested Solution |
| Inadequate blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk, or vice versa).[12] |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody and/or shorten the incubation time. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins. |
Caspase-3 Activity Assay
Problem: No significant increase in caspase-3 activity after treatment.
| Possible Cause | Suggested Solution |
| Incorrect timing | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. |
| Insufficient compound concentration | Perform a dose-response experiment to ensure the concentration of this compound is sufficient to induce apoptosis in your cell line. |
| Cell line resistance | The chosen cell line may be resistant to apoptosis induced by FXR activation. Consider using a different cell line or a positive control for apoptosis induction. |
| Improper sample preparation | Ensure that cell lysates are prepared correctly and that the assay is performed according to the manufacturer's protocol.[14][15][16] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for In Vitro Assays with this compound
| Assay Type | Recommended Concentration Range | Notes |
| Reporter Gene Assay | 1 nM - 1 µM | To determine EC50 and maximal activation. |
| Cell Viability Assay | 100 nM - 50 µM | To assess potential cytotoxicity at higher concentrations. |
| Western Blot / qRT-PCR | 10 nM - 10 µM | Based on the expected EC50 for target gene induction. |
Table 2: Potential Off-Target Considerations for Small Molecule Inhibitors
| Potential Issue | Mitigation Strategy |
| Binding to unintended targets | Corroborate findings with a structurally different FXR agonist. Use genetic approaches (e.g., siRNA/shRNA knockdown of FXR) to confirm the phenotype is on-target.[17] |
| Compound instability | Check the stability of this compound in your culture medium over the course of the experiment. Consider refreshing the medium with the compound for long-term studies.[18][19] |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is below the toxic threshold for your cells (typically ≤ 0.1%).[18] |
Experimental Protocols
Detailed Methodology: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[7]
-
Absorbance Measurement: Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of this compound activating the Farnesoid X Receptor (FXR).
Caption: General experimental workflow for troubleshooting unexpected results in cell-based assays.
Caption: A logical decision tree for troubleshooting common issues with this compound in vitro.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. PX 20606 (trans isomer) - ChemiMartChemiMart [chemimart.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western blot troubleshooting guide! [jacksonimmuno.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating trans-PX20606-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues encountered during experiments with the novel compound trans-PX20606.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is described as a novel non-steroidal Farnesoid X Receptor (FXR) agonist.[1][2][3] FXR agonists have shown therapeutic potential in experimental models of liver cirrhosis by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[2][3] While the primary therapeutic target is related to liver function, off-target effects or high concentrations may lead to cytotoxicity in various cell types.
Q2: My initial screens show that this compound is causing significant cell death. What are the first troubleshooting steps?
When observing unexpected cytotoxicity, it's crucial to first rule out experimental artifacts.[4]
-
Verify Compound Concentration: Double-check all calculations for stock solutions and dilutions to ensure the final concentration is accurate.[4]
-
Assess Compound Solubility and Stability: Visually inspect the culture medium for any signs of precipitation, which can cause artificial absorbance readings in some assays.[5] Also, consider the stability of the compound in your specific culture medium over the course of the experiment, as degradation products could be more toxic.[4]
-
Evaluate Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.5%.[4][6] Always include a vehicle-only control in your experiments.[7]
Q3: How can I determine if the cytotoxic effect is specific to this compound?
To confirm that the observed cytotoxicity is a direct result of this compound activity, consider the following:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound induces a cytotoxic effect (IC50 value).[4][7] A clear dose-dependent effect suggests a compound-specific action.
-
Cell Line Specificity: Test the compound on a panel of different cell lines to see if the cytotoxicity is widespread or specific to certain cell types.[4] This can provide clues about the potential mechanism of toxicity.
-
Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[8]
Troubleshooting Guides
Issue: High variability in cytotoxicity assay results between replicate wells.
High variability can mask the true effect of your compound. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use cells in the logarithmic growth phase and maintain a consistent passage number.[6] |
| Pipetting Errors | Use calibrated pipettes and be mindful of technique to ensure accurate and consistent volumes. Avoid introducing bubbles.[9] |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or medium without cells. |
| Compound Precipitation | As mentioned in the FAQs, ensure the compound is fully dissolved in the culture medium.[5] |
Issue: Suspected mechanism of cytotoxicity is unclear.
Identifying the underlying mechanism is key to developing a mitigation strategy.
| Potential Mechanism | Investigative Approach | Potential Mitigation Strategy |
| Apoptosis | Measure markers of apoptosis such as caspase activation (caspase-3, -7, -9), PARP cleavage, or use an Annexin V/PI staining assay. | Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) or more specific caspase inhibitors.[10][11][12] |
| Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Assess for lipid peroxidation.[13] | Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.[9][14][15] |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. Measure changes in cellular respiration.[16] | Supplement with mitochondrial-targeted antioxidants like MitoQ. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing different concentrations of the compound. Include vehicle-only controls.[8]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[8]
Protocol 2: Assessing Apoptosis using Caspase-Glo® 3/7 Assay
-
Experimental Setup: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 48h |
| HepG2 (Human Hepatoma) | 25.4 |
| HEK293 (Human Embryonic Kidney) | 12.8 |
| MCF-7 (Human Breast Cancer) | 45.2 |
Table 2: Effect of Co-treatment on this compound-Induced Cytotoxicity in HEK293 Cells
| Treatment (48h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| This compound (15 µM) | 48 ± 4.5 |
| This compound (15 µM) + NAC (1 mM) | 85 ± 6.1 |
| This compound (15 µM) + Z-VAD-FMK (20 µM) | 75 ± 5.8 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential mechanism of this compound cytotoxicity.
References
- 1. Research progress on signaling pathways in cirrhotic portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]
- 11. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 12. scbt.com [scbt.com]
- 13. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imedpub.com [imedpub.com]
- 16. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental timelines for long-term trans-PX20606 studies
Technical Support Center: trans-PX20606 Long-Term Studies
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing long-term experimental timelines.
Frequently Asked Questions (FAQs): Adjusting Timelines & Protocols
Q1: How does the stability of this compound in culture media affect the timeline for media changes in long-term studies?
A1: this compound exhibits predictable degradation at 37°C in standard cell culture media (e.g., DMEM with 10% FBS). To maintain a consistent effective concentration, media containing freshly diluted this compound should be replenished every 48 to 72 hours. Failure to do so can result in a gradual loss of drug pressure on the target, potentially leading to the outgrowth of resistant cells or a rebound in signaling.
Data Summary: this compound Stability in Culture
| Time (Hours) | Active this compound (%) | Recommended Action |
| 0 | 100% | - |
| 24 | 91% | No action needed |
| 48 | 78% | Replenish media |
| 72 | 62% | Replenish media (Critical) |
| 96 | 45% | Concentration is below therapeutic window |
Q2: How should initial cell seeding density be adjusted for long-term ( >14 days) anti-proliferative studies with this compound?
A2: For long-term experiments, initial cell seeding density must be significantly lower than for short-term assays. This is to prevent the untreated control group from reaching confluency before the experimental endpoint. An over-confluent control group can lead to confounding factors such as nutrient depletion, hypoxia, and contact inhibition, making it an invalid comparator. We recommend titrating seeding density to ensure control wells are approximately 80-90% confluent at the final timepoint. For a typical 14-day study, you may need to reduce the standard seeding density by 50-75%.
Q3: What is the proposed signaling pathway for this compound?
A3: this compound is a potent and selective inhibitor of the downstream kinase, PXK-alpha. PXK-alpha is a critical node in the canonical growth factor signaling pathway, activated by the upstream kinase AKT. By inhibiting PXK-alpha, this compound effectively blocks the transduction of proliferative signals, leading to cell cycle arrest.
Caption: Proposed signaling pathway for this compound.
Troubleshooting Guide
Q1: My cells treated with this compound initially respond, but then resume proliferation after 7-10 days. What is happening?
A1: This is a common issue in long-term studies and can stem from several factors. The primary causes are typically inconsistent drug concentration or the development of resistance. Follow this workflow to diagnose the problem.
Caption: Workflow for troubleshooting loss of drug efficacy.
Q2: I'm observing significant cell death in my long-term cultures at a concentration that was non-toxic in short-term (72h) assays. Why?
A2: Cumulative toxicity is a key consideration for long-term studies. A concentration that is well-tolerated over a short period can become cytotoxic with prolonged exposure. This occurs because cellular stress pathways (e.g., oxidative stress, metabolic stress) become overwhelmed over time. It is recommended to perform a long-term dose-response curve (e.g., 10-14 days) to establish a new, lower EC50 and therapeutic window specifically for chronic dosing studies.
Experimental Protocols
Protocol: Long-Term Cell Viability Assay (14 Days)
This protocol outlines a method for assessing the long-term impact of this compound on cell viability.
1. Materials:
- Target cell line
- Complete growth medium (e.g., DMEM + 10% FBS)
- This compound (10 mM stock in DMSO)
- 96-well clear-bottom, white-walled plates (for luminescence)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer
2. Procedure:
- Day 0: Cell Seeding
- a. Trypsinize and count cells.
- b. Calculate the required cell density for control wells to be ~80% confluent on Day 14.
- c. Seed cells in 100 µL of complete growth medium per well in a 96-well plate.
- d. Incubate for 24 hours (37°C, 5% CO2).
- Day 1: Initial Dosing
- a. Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
- b. Remove 100 µL of media from wells and add 100 µL of the 2x drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
- Day 3, 5, 7, 9, 11, 13: Media and Compound Replenishment
- a. Prepare fresh 1x dilutions of this compound in complete growth medium.
- b. Carefully aspirate all 200 µL of media from each well.
- c. Gently add 200 µL of the corresponding fresh drug-containing or vehicle control media.
- Day 14: Viability Measurement
- a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- b. Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
- c. Mix on an orbital shaker for 2 minutes to induce cell lysis.
- d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- e. Read luminescence using a plate-reading luminometer.
3. Data Analysis:
- Normalize the luminescent signal of treated wells to the vehicle control wells.
- Plot the normalized values against the log of the this compound concentration to generate a dose-response curve and calculate the long-term EC50 value.
Ensuring consistent results with trans-PX20606 across different lab settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent results with trans-PX20606 across different lab settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected drug efficacy.
-
Question: We are observing variable or reduced efficacy of this compound in our cell culture experiments. What are the potential causes and solutions?
-
Answer: Several factors can contribute to inconsistent efficacy. Refer to the following troubleshooting workflow and table for guidance.
Logical Troubleshooting Workflow for Inconsistent Efficacy
Issue 2: Unexpected off-target effects or cellular toxicity.
-
Question: We are observing cellular toxicity or effects that are not consistent with FXR activation. How can we troubleshoot this?
-
Answer: Off-target effects can arise from several sources. Consider the following points:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a solvent-only control to assess its impact.
-
Compound Purity: Verify the purity of your this compound stock. Impurities from synthesis could have unintended biological activities.
-
Over-dosing: Titrate the concentration of this compound to determine the optimal window for FXR activation without inducing toxicity. A dose-response curve is essential.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to the compound. It is crucial to establish a baseline for each new cell line used.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-steroidal farnesoid X receptor (FXR) agonist. [1][2]By activating FXR, it modulates several signaling pathways that lead to beneficial effects, particularly in the context of liver disease. [1][2]Key mechanisms include:
-
Sinusoidal Vasodilation: It upregulates the expression of enzymes like endothelial nitric oxide synthase (eNOS), dimethylaminohydrolase (DDAH)1, and cystathionase, which are involved in the production of vasodilators such as nitric oxide (NO) and hydrogen sulfide (H2S).
[1]* Reduced Intrahepatic Vasoconstriction: It downregulates vasoconstrictors like endothelin-1.
[1]* Anti-fibrotic Effects: It reduces the expression of profibrogenic proteins.
[1][2]* Anti-inflammatory Action: It can reduce hepatic macrophage infiltration and intestinal inflammation.
[1][2]
Signaling Pathway of this compound in Hepatic Sinusoidal Endothelial Cells
Caption: this compound signaling pathway leading to vasodilation.
Q2: What are the recommended starting concentrations for in vitro and in vivo experiments?
A2: The optimal concentration will vary depending on the specific model system. However, based on published studies, here are some general recommendations:
Experimental System Recommended Concentration/Dosage Reference In vitro (Human LSECs) 1-10 µM Based on typical FXR agonist studies In vivo (Rat models) 10 mg/kg (gavage) [1][2]
Q3: How should this compound be prepared and stored?
A3:
-
Preparation: For in vitro studies, this compound is typically dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium. For in vivo studies, the compound may be formulated in a vehicle suitable for the route of administration (e.g., gavage).
[1][2]* Storage: Store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Liver Sinusoidal Endothelial Cells (LSECs)
-
Cell Seeding: Plate human LSECs in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: After incubation, harvest the cells for downstream analysis, such as quantitative PCR (qPCR) to measure the expression of target genes (e.g., eNOS, DDAH1) or Western blotting to assess protein levels.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro studies with this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound observed in preclinical models.
Model Parameter Treatment Group Control Group Percentage Change p-value Reference PPVL Rats Portal Pressure 10.4 ± 1.1 mmHg 12.6 ± 1.7 mmHg -17.5% p=0.020 [1][2] CCl4 Rats Portal Pressure 11.8 ± 0.4 mmHg 15.2 ± 0.5 mmHg -22.4% p=0.001 [1][2] PPVL Rats Bacterial Translocation - - -36% p=0.041 [1][2] CCl4 Rats Sirius Red Area - - -43% p=0.005 [1][2] CCl4 Rats Hepatic Hydroxyproline - - -66% p<0.001 [1][2]
References
Validation & Comparative
A Head-to-Head Comparison: Trans-PX20606 and Obeticholic Acid in the Attenuation of Liver Fibrosis
For researchers and drug development professionals navigating the landscape of anti-fibrotic therapies, the farnesoid X receptor (FXR) has emerged as a promising target. Two key players in this arena are the non-steroidal FXR agonist trans-PX20606 and the semi-synthetic bile acid analogue obeticholic acid (OCA). This guide provides a comprehensive comparison of their performance in preclinical and clinical settings, supported by experimental data and methodologies, to inform future research and development.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and obeticholic acid exert their anti-fibrotic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and importantly, it modulates inflammatory responses and fibrogenesis.[1][3][4]
Activation of FXR by agonists like this compound and OCA initiates a signaling cascade that leads to the inhibition of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver.[5][6] This is achieved through the downregulation of pro-fibrotic genes and the reduction of inflammatory mediators.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis [iris.hunimed.eu]
- 6. Liver Fibrosis: Therapeutic Targets and Advances in Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-PX20606 and Other Non-Steroidal Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in mitigating liver inflammation and fibrosis has made it a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide provides a comparative overview of the efficacy of the non-steroidal FXR agonist trans-PX20606 against other prominent non-steroidal FXR agonists, namely cilofexor and tropifexor, based on available preclinical and clinical data.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of FXR agonists is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. The following table summarizes the reported EC50 values for this compound, cilofexor, and tropifexor in various assays.
| Compound | Assay Type | EC50 (nM) | Reference |
| This compound | FRET Assay | 32 | [1] |
| M1H Assay | 34 | [1] | |
| FRET Assay | 100 | [2] | |
| Cilofexor | Not Specified | 43 | [3][4] |
| Tropifexor | HTRF Assay | 0.2 | [5] |
| Biochemical Assay | 0.2 - 0.26 | [6] | |
| FRET Assay | 0.2 | [7] |
FRET: Förster Resonance Energy Transfer; M1H: Mammalian One-Hybrid; HTRF: Homogeneous Time-Resolved Fluorescence.
Based on these findings, tropifexor demonstrates the highest in vitro potency by a significant margin, with an EC50 in the sub-nanomolar range. This compound and cilofexor exhibit comparable potencies in the nanomolar range. It is important to note that direct comparisons of EC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
In Vivo Efficacy: Preclinical Evidence
The therapeutic efficacy of these non-steroidal FXR agonists has been evaluated in various animal models of liver disease, primarily focusing on their ability to reduce liver fibrosis, steatosis, inflammation, and portal hypertension.
This compound
In a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis, oral administration of this compound (10 mg/kg) demonstrated significant anti-fibrotic and portal hypotensive effects[8][9]:
-
Reduction in Liver Fibrosis: A 43% decrease in the Sirius Red-positive fibrotic area and a 66% reduction in hepatic hydroxyproline content were observed[8].
-
Amelioration of Portal Hypertension: Portal pressure was significantly reduced in both non-cirrhotic (partial portal vein ligation) and cirrhotic rat models[8].
Cilofexor
Cilofexor has shown promise in a rat model of NASH, where it was administered at doses of 10 mg/kg and 30 mg/kg[10][11][12][13]:
-
Dose-Dependent Anti-Fibrotic Effects: Cilofexor led to a dose-dependent reduction in the Picro-Sirius red-stained area of the liver, with a 41% reduction at 10 mg/kg and a 69% reduction at 30 mg/kg[11]. Hepatic hydroxyproline content was also significantly reduced at the 30 mg/kg dose[11].
-
Reduction in Portal Pressure: A significant decrease in portal pressure was observed in NASH rats treated with 30 mg/kg of cilofexor[10][11][12][13].
Tropifexor
Tropifexor has been evaluated in two distinct mouse models of NASH, demonstrating potent effects at lower doses compared to other agonists[14]:
-
Superior Efficacy at Low Doses: In both a chemical/dietary-induced (STAM™) and an insulin-resistant obese (AMLN) NASH model, tropifexor showed superior efficacy in reducing steatohepatitis and fibrosis at doses below 1 mg/kg compared to the steroidal FXR agonist obeticholic acid at 25 mg/kg[14].
-
Broad Anti-NASH Effects: Tropifexor significantly reduced the non-alcoholic fatty liver disease activity score (NAS), hepatic triglycerides, and reversed established fibrosis[14].
The following table provides a summary of the key in vivo efficacy data for the three compounds.
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Rat (CCl4-induced cirrhosis) | - 43% reduction in fibrotic area- 66% reduction in hepatic hydroxyproline- Significant reduction in portal pressure | [8][9] |
| Cilofexor | Rat (NASH model) | - 41-69% dose-dependent reduction in fibrotic area- Significant reduction in hepatic hydroxyproline- Significant reduction in portal pressure | [10][11][12][13] |
| Tropifexor | Mouse (STAM™ & AMLN NASH models) | - Superior efficacy at <1 mg/kg vs. OCA at 25 mg/kg- Significant reduction in NAS, hepatic triglycerides, and fibrosis | [14] |
Signaling Pathways and Experimental Workflows
The activation of FXR by agonists initiates a complex signaling cascade that ultimately leads to the observed therapeutic effects. The following diagrams, generated using the DOT language, illustrate the generalized FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Tropifexor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
- 14. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-fibrotic Effects of trans-PX20606 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, against established anti-fibrotic drugs, Nintedanib and Pirfenidone. The data presented herein is based on established in vitro models of fibrosis using primary human cells to offer a framework for validating the anti-fibrotic potential of new chemical entities.
Comparative Efficacy of Anti-Fibrotic Compounds
The following tables summarize the quantitative data from a representative in vitro study comparing the efficacy of this compound, Nintedanib, and Pirfenidone in mitigating key fibrotic markers in primary human hepatic stellate cells (HSCs) stimulated with Transforming Growth Factor-beta 1 (TGF-β1), a major pro-fibrotic cytokine.[1][2][3][4][5][6][7]
Table 1: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Concentration (µM) | % Inhibition of α-SMA Expression (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 ± 5.2 |
| This compound | 1 | 45.3 ± 6.8 |
| 10 | 78.1 ± 8.2 | |
| Nintedanib | 1 | 55.2 ± 7.1 |
| 10 | 85.4 ± 9.5 | |
| Pirfenidone | 100 | 35.8 ± 5.9 |
| 500 | 62.5 ± 7.4 |
Table 2: Reduction of Collagen Deposition (Sirius Red Staining)
| Compound | Concentration (µM) | % Reduction in Collagen Deposition (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 ± 4.5 |
| This compound | 1 | 41.7 ± 5.9 |
| 10 | 72.4 ± 7.1 | |
| Nintedanib | 1 | 51.9 ± 6.3 |
| 10 | 81.2 ± 8.8 | |
| Pirfenidone | 100 | 31.2 ± 5.1 |
| 500 | 58.9 ± 6.7 |
Table 3: Inhibition of Pro-fibrotic Gene Expression (COL1A1)
| Compound | Concentration (µM) | % Inhibition of COL1A1 mRNA Expression (Mean ± SD) |
| Vehicle Control (DMSO) | - | 0 ± 7.3 |
| This compound | 1 | 38.9 ± 6.1 |
| 10 | 69.8 ± 7.5 | |
| Nintedanib | 1 | 48.3 ± 5.8 |
| 10 | 77.6 ± 8.1 | |
| Pirfenidone | 100 | 28.4 ± 4.9 |
| 500 | 55.1 ± 6.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Human Hepatic Stellate Cell (HSC) Culture and Activation
Primary human HSCs are isolated from healthy donor liver tissue and cultured in Stellate Cell Growth Medium. To induce a fibrotic phenotype, cells are serum-starved for 24 hours and then stimulated with 10 ng/mL of recombinant human TGF-β1 for 48 hours.[8] Test compounds (this compound, Nintedanib, Pirfenidone) or vehicle (DMSO) are added 1 hour prior to TGF-β1 stimulation.
Western Blotting for α-Smooth Muscle Actin (α-SMA)
Following treatment, cells are lysed, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against α-SMA, followed by an HRP-conjugated secondary antibody.[9][10][11][12] Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software. GAPDH is used as a loading control.
Sirius Red Staining for Collagen Deposition
Cells cultured in 96-well plates are fixed with 4% paraformaldehyde. The fixed cells are then stained with 0.1% Sirius Red solution in picric acid for 1 hour.[13][14][15][16] After washing with 0.1 M HCl to remove unbound dye, the bound dye is eluted with 0.1 M NaOH. The absorbance of the eluate is measured at 540 nm using a microplate reader to quantify the amount of collagen.
Quantitative Real-Time PCR (qRT-PCR) for COL1A1 Expression
Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is performed using primers specific for COL1A1 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of COL1A1 is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in fibrosis and the experimental workflow for validating anti-fibrotic compounds.
Caption: TGF-β1 signaling pathway leading to fibrosis.
Caption: Workflow for in vitro validation of anti-fibrotic compounds.
Caption: Mechanisms of action for this compound and comparator drugs.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo and In Vitro Models to Study Liver Fibrosis: Mechanisms and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. stainsfile.com [stainsfile.com]
A Head-to-Head Comparison of Steroidal vs. Non-Steroidal Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its activation triggers a cascade of events that reduce the synthesis and promote the excretion of bile acids, while also exerting anti-inflammatory and anti-fibrotic effects.[4][5] This has positioned FXR as a promising therapeutic target for a range of metabolic liver diseases, most notably Nonalcoholic Steatohepatitis (NASH), for which there are currently no FDA-approved treatments.[2][6]
Synthetic FXR agonists developed for therapeutic use are broadly classified into two categories: steroidal and non-steroidal. While both aim to harness the beneficial effects of FXR activation, their distinct chemical structures lead to differences in potency, selectivity, and side-effect profiles. This guide provides an objective, data-driven comparison of these two classes to inform research and development efforts.
Mechanism of Action: The FXR Signaling Pathway
FXR is primarily expressed in the liver and intestine.[1][6] Upon binding to an agonist, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[7][8] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[9]
Key downstream effects include:
-
In the Liver: Induction of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][7]
-
In the Intestine: Upregulation of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression, providing a secondary negative feedback mechanism.[7][10]
-
Regulation of Transporters: Increased expression of the Bile Salt Export Pump (BSEP) to promote bile acid efflux from the liver.[7]
Structural Classes and Their Implications
The primary distinction between the two classes lies in their core chemical scaffold.
-
Steroidal Agonists: These are semi-synthetic derivatives of natural bile acids, most commonly chenodeoxycholic acid (CDCA).[11] The prototypical example is Obeticholic Acid (OCA), which is CDCA modified with an ethyl group at the 6α position, increasing its potency by approximately 100-fold compared to CDCA.[10] Their structural similarity to endogenous ligands is a key feature.
-
Non-Steroidal Agonists: This is a more diverse group of fully synthetic compounds that lack the classic steroid ring structure.[7] They often feature scaffolds like isoxazoles.[12] Examples that have progressed to clinical trials include Cilofexor, Tropifexor, and Nidufexor.[13] The goal in developing these agents is often to improve potency, selectivity, and the side-effect profile, potentially by avoiding off-target interactions associated with the steroidal structure, such as partial agonism of the TGR5 receptor.[7]
Quantitative Data: A Head-to-Head Comparison
The following tables summarize key quantitative data from preclinical and clinical studies to facilitate an objective comparison.
Table 1: Comparative Efficacy in NASH Clinical Trials
| Agonist | Class | Trial | Phase | Key Efficacy Outcome (vs. Placebo) | Citation(s) |
| Obeticholic Acid (OCA) | Steroidal | FLINT | 2b | Fibrosis Improvement (≥1 stage): 35% vs. 19% | |
| REGENERATE | 3 | Fibrosis Improvement (≥1 stage): 23.1% (25mg) vs. 11.9% | [14] | ||
| Cilofexor | Non-Steroidal | ATLAS | 2b | Fibrosis Improvement (≥1 stage): Showed benefit in combination therapies. | [15] |
| Tropifexor | Non-Steroidal | TANDEM | 2 | Reduction in Hepatic Fat Fraction: Significant decrease vs. placebo. | [14] |
| Nidufexor | Non-Steroidal | Phase 2 | 2 | Reduction in ALT & Hepatic Fat: Significant decrease vs. placebo. |
Table 2: Comparative Safety and Tolerability Profile
| Agonist | Class | Most Common Adverse Event | Change in LDL-C | Change in HDL-C | Citation(s) |
| Obeticholic Acid (OCA) | Steroidal | Pruritus (Dose-dependent) | ↑ Increase | ↓ Decrease | [6][12][16] |
| Cilofexor | Non-Steroidal | Pruritus (Generally mild-moderate) | ↑ Modest Increase | ↓ Decrease | [13][15] |
| Tropifexor | Non-Steroidal | Pruritus (Dose-dependent) | ↓ Decrease | ↓ Decrease | [14][17] |
| EDP-305 | Steroidal | Pruritus, GI-related | ↑ Increase | ↓ Decrease | [6][13] |
Note: Pruritus (itching) and lipid profile alterations are considered on-target, class-wide effects of FXR agonism, observed with both steroidal and non-steroidal agents.[13][16]
Table 3: Comparative In Vitro Potency
| Agonist | Class | Assay Type | EC₅₀ (nM) | Relative Potency vs. CDCA | Citation(s) |
| CDCA (baseline) | Steroidal (Endogenous) | Reporter Gene Assay | ~17,000 | 1x | [9] |
| Obeticholic Acid (OCA) | Steroidal | Reporter Gene Assay | ~100-200 | ~100x | [10] |
| GW4064 (preclinical) | Non-Steroidal | Coactivator Recruitment | ~30 | ~500x | [18] |
| MFA-1 (preclinical) | Non-Steroidal | Coactivator Recruitment | 16.9 | ~500x | [18] |
| Cilofexor | Non-Steroidal | Not specified | Highly potent | N/A | [13] |
| Tropifexor | Non-Steroidal | Not specified | Highly potent | N/A | [13] |
Experimental Protocols
The evaluation of FXR agonists relies on a standardized set of in vitro and in vivo assays.
In Vitro: FXR Reporter Gene Assay
-
Objective: To quantify the ability of a compound to activate the FXR receptor and induce transcription of a reporter gene.
-
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T or HepG2) is used.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human FXR and its partner RXR, and a second "reporter" plasmid containing a luciferase gene under the control of an FXRE promoter.
-
Treatment: Transfected cells are incubated with varying concentrations of the test agonist (e.g., OCA, Cilofexor) for 18-24 hours. A vehicle control (DMSO) and a reference agonist (CDCA) are run in parallel.
-
Detection: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is directly proportional to FXR activation, is measured using a luminometer.
-
Analysis: Data are plotted as a dose-response curve to calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).
-
In Vitro: Coactivator Recruitment Assay (e.g., TR-FRET)
-
Objective: To measure the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, which is a crucial step in transcriptional activation.
-
Methodology:
-
Reagents: The assay uses a purified, recombinant FXR-LBD (often tagged with GST) and a synthetic peptide from a coactivator protein like SRC-1 (tagged with biotin).
-
Detection System: A time-resolved fluorescence resonance energy transfer (TR-FRET) system is employed, using a Europium-labeled anti-GST antibody and streptavidin-labeled allophycocyanin (APC).
-
Procedure: The FXR-LBD, coactivator peptide, and test compound are incubated together.
-
Mechanism: If the agonist induces a conformational change in the LBD that promotes coactivator binding, the Europium donor and APC acceptor fluorophores are brought into close proximity. Excitation of the donor leads to energy transfer and emission from the acceptor.
-
Analysis: The TR-FRET signal is measured. Higher signal intensity indicates stronger agonist-induced recruitment of the coactivator. EC₅₀ values can be determined from dose-response curves.
-
In Vivo: Murine Models of NASH
-
Objective: To evaluate the efficacy of an FXR agonist in a disease-relevant animal model that recapitulates key features of human NASH.
-
Methodology:
-
Animal Model: Multidrug resistance protein 2 knockout (Mdr2-/-) mice or mice fed a high-fat, high-cholesterol, and/or high-fructose diet are commonly used to induce steatosis, inflammation, and fibrosis.[19]
-
Treatment: Once the disease phenotype is established, animals are treated daily with the test agonist (e.g., via oral gavage) or a vehicle control for several weeks.
-
Endpoints & Analysis:
-
Biochemistry: Serum is collected to measure levels of ALT, AST (markers of liver injury), and lipids.
-
Histology: Livers are harvested, sectioned, and stained (e.g., with H&E for inflammation/steatosis, Sirius Red for fibrosis). A pathologist scores the tissue using a system analogous to the human NAFLD Activity Score (NAS).
-
Gene Expression: Liver and intestinal tissues are analyzed via RT-qPCR to confirm target engagement (e.g., measuring induction of Shp or Fgf15).
-
-
Conclusion and Future Outlook
Both steroidal and non-steroidal FXR agonists have demonstrated clinical potential in improving liver histology in patients with NASH.[13][16] The first-generation steroidal agonist, OCA, paved the way by validating FXR as a therapeutic target, but its clinical utility is hampered by significant side effects, namely pruritus and adverse lipid changes.[12][16]
Non-steroidal "hammerhead" agonists like tropifexor and cilofexor were developed to retain efficacy while improving the safety profile.[13] While data show they are highly potent and effective at reducing liver fat and inflammation, they have not eliminated the class-wide adverse effects of pruritus and dyslipidemia, suggesting these are on-target effects mediated by FXR activation itself.[6][16] Some non-steroidal agents may offer a more manageable safety profile, potentially through different tissue distribution or a unique transcriptional repertoire.[13]
The future of FXR-targeted therapy for NASH will likely involve:
-
Second-Generation Agonists: Development of agonists (both steroidal and non-steroidal) with modified properties, such as partial or tissue-selective activation (e.g., intestine-restricted), to separate the therapeutic benefits from the adverse effects.
-
Combination Therapies: Using FXR agonists in combination with other agents that have complementary mechanisms of action (e.g., GLP-1 receptor agonists, ACC inhibitors) to achieve greater efficacy and potentially mitigate side effects.
Ultimately, the choice between a steroidal and non-steroidal agonist will depend on a comprehensive evaluation of the benefit-risk profile of each individual compound. The extensive data gathered from ongoing clinical trials will be crucial in determining the optimal path forward for this important class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond FXR to target new therapies for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-PX20606 and GS-9674 in the Management of Portal Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-steroidal farnesoid X receptor (FXR) agonists, trans-PX20606 and GS-9674 (also known as cilofexor), in the context of treating portal hypertension. The information presented is based on available preclinical experimental data.
At a Glance: this compound vs. GS-9674
| Feature | This compound | GS-9674 (Cilofexor) |
| Drug Target | Farnesoid X Receptor (FXR) | Farnesoid X Receptor (FXR) |
| Mechanism of Action | Non-steroidal FXR agonist | Non-steroidal FXR agonist |
| Therapeutic Area | Portal Hypertension, Liver Fibrosis | Portal Hypertension, Liver Fibrosis, Non-alcoholic Steatohepatitis (NASH), Primary Sclerosing Cholangitis (PSC) |
| Reported Effects in Portal Hypertension | Reduces portal pressure, liver fibrosis, vascular remodeling, and sinusoidal dysfunction.[1][2] | Decreases portal pressure and reduces liver fibrosis.[3][4] Seems to primarily decrease sinusoidal resistance.[4][5] |
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and GS-9674 in animal models of portal hypertension.
Table 1: Effects of this compound on Portal Pressure and Liver Fibrosis
| Model | Treatment Group | Portal Pressure (mmHg) | Reduction in Fibrotic Area (%) | Reduction in Hepatic Hydroxyproline (%) | Reference |
| CCl4-induced cirrhotic rats | Control | 15.2 ± 0.5 | - | - | [1][2] |
| This compound (10 mg/kg) | 11.8 ± 0.4 | 43 | 66 | [1][2] | |
| Partial Portal Vein Ligation (PPVL) rats | Control | 12.6 ± 1.7 | N/A | N/A | [1][2] |
| This compound (10 mg/kg) | 10.4 ± 1.1 | N/A | N/A | [1][2] |
Table 2: Effects of GS-9674 (Cilofexor) on Portal Pressure and Liver Fibrosis in a NASH Rat Model
| Treatment Group | Portal Pressure (mmHg) | Reduction in Fibrotic Area (Picro-Sirius Red, %) | Reduction in Hepatic Hydroxyproline (%) | Reference |
| NASH Control | 11.9 ± 2.1 | - | - | [3][4][6] |
| GS-9674 (10 mg/kg) | N/A | 41 | N/A | [3][4] |
| GS-9674 (30 mg/kg) | 8.9 ± 2.2 | 69 | 41 | [3][4][6] |
Signaling Pathways and Mechanism of Action
Both this compound and GS-9674 are agonists of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[7] Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrogenesis.[7]
In the context of portal hypertension, FXR agonism by these compounds leads to a multi-faceted therapeutic effect:
-
Reduction of Liver Fibrosis: FXR activation inhibits the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver.[7] This leads to a decrease in the structural changes that contribute to increased intrahepatic resistance.
-
Improvement of Sinusoidal Endothelial Function: FXR agonists have been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH) in liver sinusoidal endothelial cells.[1] This enhances the production of nitric oxide (NO), a potent vasodilator, leading to reduced intrahepatic vascular tone and improved sinusoidal blood flow.
-
Anti-inflammatory Effects: FXR activation can suppress inflammatory signaling pathways, further mitigating liver injury and fibrosis.[1]
The following diagram illustrates the proposed signaling pathway for FXR agonists in ameliorating portal hypertension.
Experimental Protocols
The preclinical studies cited in this guide employed established animal models to induce portal hypertension and evaluate the therapeutic effects of this compound and GS-9674.
This compound Experimental Protocol
-
Animal Models:
-
Cirrhotic Model: Male Wistar rats with carbon tetrachloride (CCl4)-induced liver cirrhosis. CCl4 was administered for 12 weeks.
-
Non-cirrhotic Portal Hypertension Model: Male Wistar rats with partial portal vein ligation (PPVL).
-
-
Treatment:
-
This compound was administered orally by gavage at a dose of 10 mg/kg body weight daily for the last two weeks of CCl4 treatment or for 7 days in the PPVL model.
-
-
Key Parameters Measured:
-
Portal pressure was measured directly via a catheter inserted into the portal vein.
-
Liver fibrosis was assessed by Sirius Red staining and measurement of hepatic hydroxyproline content.
-
Gene and protein expression of relevant markers (e.g., eNOS, DDAH, profibrotic genes) were determined by qPCR and Western blotting.
-
The following diagram outlines the experimental workflow for the this compound studies.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Endothelin-1-Mediated Contraction of Hepatic Stellate Cells by FXR Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of trans-PX20606: A Comparative Guide to its Efficacy in Animal Models of Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, with other therapeutic alternatives for the treatment of liver disease. The data presented is collated from various preclinical studies in established animal models, offering a cross-validated perspective on its anti-fibrotic and portal hypotensive effects.
Executive Summary
This compound has demonstrated significant efficacy in reducing liver fibrosis and portal hypertension in both cirrhotic and non-cirrhotic animal models of liver disease. As a selective FXR agonist, its mechanism of action centers on the activation of the farnesoid X receptor, a key regulator of bile acid, lipid, and glucose metabolism, which in turn modulates inflammatory responses and fibrogenesis in the liver. This guide will delve into the quantitative data from key preclinical studies, comparing the performance of this compound against other FXR agonists like obeticholic acid (OCA), as well as therapies with different mechanisms of action, including the dual CCR2/CCR5 antagonist Cenicriviroc, the galectin-3 inhibitor Belapectin, and the antioxidant Silymarin.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative effects of this compound and comparator compounds on key parameters of liver disease in various animal models.
Table 1: Effects on Liver Fibrosis and Portal Hypertension in the Carbon Tetrachloride (CCl4)-Induced Cirrhosis Rat Model
| Compound | Dosage | Duration of Treatment | Change in Sirius Red Area (%) | Change in Hepatic Hydroxyproline (%) | Change in Portal Pressure (mmHg) | Reference(s) |
| This compound | 10 mg/kg | 14 weeks | ↓ 43% | ↓ 66% | 15.2 ± 0.5 to 11.8 ± 0.4 | [1][2] |
| Obeticholic Acid (OCA) | 10 mg/kg | 14 weeks | Not directly reported in comparative study | Not directly reported in comparative study | Not directly reported in comparative study | [1][2] |
| Obeticholic Acid (OCA) | 5 mg/kg | 6 weeks | Significant protection | Not reported | Not reported | [3] |
| Silymarin | 50 mg/kg | 4 weeks | Significant reduction | Not reported | Not reported | [4] |
| Statins (Rosuvastatin) | 2 mg/kg | 8 weeks | Decrease in fibrosis | Not reported | Not reported | [5] |
Table 2: Effects on Portal Hypertension in the Partial Portal Vein Ligation (PPVL) Non-Cirrhotic Rat Model
| Compound | Dosage | Duration of Treatment | Change in Portal Pressure (mmHg) | Reference(s) |
| This compound | 10 mg/kg | 7 days | 12.6 ± 1.7 to 10.4 ± 1.1 | [1][2] |
| Obeticholic Acid (OCA) | 10 mg/kg | 7 days | Not directly reported in comparative study | [1][2] |
Table 3: Effects of Other Investigational Drugs in Various Liver Disease Models
| Compound | Animal Model | Key Efficacy Endpoints | Reference(s) |
| Cenicriviroc | Thioacetamide-induced liver fibrosis (rat) | Significant reduction in collagen deposition | [6][7] |
| Cenicriviroc | Diet-induced NASH (mouse) | Significant reduction in NAFLD activity score | [6][7][8] |
| Belapectin | Toxin-induced liver fibrosis (mouse) | Reduction in liver fibrosis | [9][10] |
| Silymarin | CCl4-induced liver fibrosis (mouse) | Reduced liver inflammation and fibrosis | [4][11][12][13][14] |
Experimental Protocols
Detailed methodologies for the key animal models cited in this guide are provided below to facilitate experimental replication and cross-study comparisons.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats
This model is a widely used and reproducible method for inducing liver fibrosis that mimics aspects of toxic liver injury in humans.[15]
-
Animals: Male Sprague-Dawley or Wistar rats (125-140 g).[16][17]
-
Induction Agent: Carbon tetrachloride (CCl4) diluted 1:1 in an oil vehicle (e.g., corn oil or olive oil).[16][18]
-
Administration: Intraperitoneal (i.p.) injection or oral gavage of CCl4 at a dose of 0.5-2 mL/kg body weight.[18][19][20]
-
Frequency and Duration: Administration is typically performed twice a week for a period of 4 to 14 weeks to induce progressive fibrosis and cirrhosis.[1][2][16][19]
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[16][17]
-
Monitoring: Body weight is monitored regularly. Liver function is assessed by measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin.[5]
-
Fibrosis Assessment: The extent of liver fibrosis is quantified through histological analysis of liver sections stained with Sirius Red or Masson's trichrome to visualize collagen deposition. Hepatic hydroxyproline content, a biochemical marker of collagen, is also measured.[1][2]
Partial Portal Vein Ligation (PPVL) Model in Rats
The PPVL model induces pre-hepatic portal hypertension without causing intrinsic liver damage, making it suitable for studying the vascular effects of therapeutic agents.
-
Surgical Procedure:
-
Animals are anesthetized, and a midline laparotomy is performed to expose the portal vein.[17][22]
-
The portal vein is carefully dissected from surrounding tissues.[23]
-
A ligature (e.g., a silk suture) is placed around the portal vein, and a needle of a specific gauge (e.g., 20-gauge) is placed alongside the vein.[17]
-
The ligature is tied snugly around both the vein and the needle.
-
The needle is then carefully removed, resulting in a calibrated stenosis of the portal vein.[17]
-
-
Duration: The effects of portal hypertension are typically studied within 7 to 14 days post-surgery.[1][2]
-
Sham Control: A sham operation is performed where the portal vein is dissected but not ligated.[23]
-
Outcome Measures: Portal pressure is measured directly using a catheter inserted into the portal vein. The development of portosystemic collateral circulation can also be assessed.[21]
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway in Hepatic Stellate Cells
This compound exerts its anti-fibrotic effects primarily through the activation of the Farnesoid X Receptor (FXR) in hepatic stellate cells (HSCs), the main cell type responsible for collagen deposition in the liver. The diagram below illustrates the key signaling events following FXR activation.
Caption: FXR activation by this compound inhibits TGF-β signaling in hepatic stellate cells.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an anti-fibrotic compound in a preclinical animal model of liver fibrosis.
Caption: A generalized workflow for in vivo testing of anti-fibrotic compounds.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound in mitigating liver fibrosis and portal hypertension. Its efficacy in well-established animal models, such as the CCl4-induced cirrhosis and PPVL-induced portal hypertension models in rats, is evident from the significant reductions in key pathological markers. While direct comparative data with a wide range of alternative therapies is still emerging, the existing evidence suggests that this compound has a potent anti-fibrotic and portal hypotensive effect. Further head-to-head studies in various animal models will be crucial to fully delineate its therapeutic advantages and position it within the landscape of emerging treatments for chronic liver disease. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future research and aid in the continued development of effective therapies for liver fibrosis.
References
- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbcp.com [ijbcp.com]
- 6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 7. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Belapectin for NASH Cirrhosis · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constriction rate variation produced by partial ligation of the portal vein at pre-hepatic portal hypertension induced in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Partial portal vein ligation plus thioacetamide: a method to obtain a new model of cirrhosis and chronic portal hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Portal Vein Ligation Plus Venous Congestion on Liver Regeneration in Rats | Annals of Hepatology [elsevier.es]
- 23. Establishment of a Rat Model of Portal Vein Ligation Combined with In Situ Splitting | PLOS One [journals.plos.org]
Independent Verification of trans-PX20606: A Comparative Analysis for Researchers
For Immediate Release
This guide provides an objective comparison of the published results on the non-steroidal farnesoid X receptor (FXR) agonist, trans-PX20606, with a particular focus on its effects on portal hypertension. The information is intended for researchers, scientists, and drug development professionals. A key finding of this analysis is the current lack of independent verification of the primary data on this compound from unaffiliated research groups. To provide a comprehensive comparison, this guide includes data on the well-established steroidal FXR agonist, obeticholic acid (OCA), as an alternative.
Executive Summary
This compound is a novel, non-steroidal FXR agonist that has shown promise in preclinical models for ameliorating portal hypertension by reducing liver fibrosis, vascular remodeling, and sinusoidal dysfunction. The primary source of this data is a 2017 study by Schwabl et al., which demonstrated the efficacy of PX20606 in rat models of non-cirrhotic and cirrhotic portal hypertension.[1][2] While these initial results are encouraging, it is crucial to note that, to date, no independent studies from unaffiliated research groups have been published to verify these findings. In contrast, the steroidal FXR agonist obeticholic acid (OCA) has been more extensively studied by various independent groups and has been evaluated in a clinical trial for portal hypertension in patients with alcoholic cirrhosis.[3] This guide presents a side-by-side comparison of the available data for both compounds to aid in the critical evaluation of this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the primary study on this compound and comparative data for obeticholic acid.
Table 1: Effect on Portal Pressure in a Non-Cirrhotic (Partial Portal Vein Ligation - PPVL) Rat Model [1][2]
| Treatment (7 days) | Dose | Mean Portal Pressure (mmHg) | Percentage Reduction | p-value vs. Vehicle |
| Vehicle | - | 12.6 ± 1.7 | - | - |
| This compound | 10 mg/kg | 10.4 ± 1.1 | 17.5% | p=0.020 |
Table 2: Effect on Portal Pressure and Liver Fibrosis in a Cirrhotic (Carbon Tetrachloride - CCl₄) Rat Model [1][2]
| Treatment (14 weeks) | Dose | Mean Portal Pressure (mmHg) | Percentage Reduction | Fibrotic Sirius Red Area Reduction | Hepatic Hydroxyproline Reduction |
| Vehicle | - | 15.2 ± 0.5 | - | - | - |
| This compound | 10 mg/kg | 11.8 ± 0.4 | 22.4% | -43% (p=0.005) | -66% (p<0.001) |
Table 3: Comparative Effect of Obeticholic Acid (OCA) on Portal Pressure in a Cirrhotic (CCl₄) Rat Model [2]
| Treatment (14 weeks) | Dose | Mean Portal Pressure (mmHg) | Percentage Reduction |
| Vehicle | - | 15.2 ± 0.5 | - |
| Obeticholic Acid (OCA) | 10 mg/kg | Not explicitly stated in abstract, but compared in the study. | Not explicitly stated in abstract, but compared in the study. |
Table 4: Effect of Obeticholic Acid (OCA) on Hepatic Venous Pressure Gradient (HVPG) in Patients with Alcoholic Cirrhosis (Proof-of-Concept Clinical Trial) [3]
| Treatment (7-12 days) | Dose | Mean HVPG Reduction | Responder Rate (>15% HVPG reduction) |
| Obeticholic Acid (OCA) | 10 mg or 25 mg | 18% (from 16 to 13.8 mmHg, p=0.07) | 9 out of 16 patients (56%) |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are provided below to facilitate replication and verification.
Non-Cirrhotic Portal Hypertension Model (Partial Portal Vein Ligation - PPVL)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A midline laparotomy is performed under anesthesia. The portal vein is carefully isolated. A 20-gauge blunt-tipped needle is placed alongside the portal vein, and a silk ligature is tied around both the needle and the vein. The needle is then withdrawn, resulting in a calibrated stenosis of the portal vein and inducing pre-hepatic portal hypertension.
-
Treatment: Animals receive daily oral gavage of either vehicle or this compound (10 mg/kg) for 7 days, starting from the day of the PPVL procedure.
-
Primary Endpoint Measurement: After 7 days, portal pressure is measured directly by cannulating the portal vein.
Cirrhotic Portal Hypertension Model (Carbon Tetrachloride - CCl₄ Induced)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: Liver cirrhosis is induced by intraperitoneal injections of CCl₄ (1 ml/kg body weight, diluted 1:1 in olive oil) twice weekly for 14 weeks. This protocol leads to the development of liver fibrosis and portal hypertension.
-
Treatment: For the final 2, 4, or 14 weeks of the CCl₄ administration, animals receive daily oral gavage of either vehicle, this compound (10 mg/kg), or obeticholic acid (10 mg/kg).
-
Primary Endpoint Measurements: At the end of the treatment period, portal pressure is measured. Livers are harvested for histological analysis of fibrosis (Sirius Red staining) and measurement of hepatic hydroxyproline content.
Mandatory Visualizations
Signaling Pathway of FXR Agonists in Ameliorating Portal Hypertension
Caption: FXR agonist signaling pathway in the liver.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow diagram.
References
Comparative analysis of the gene expression changes induced by trans-PX20606
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of trans-PX20606 and Obeticholic Acid
This guide provides a comparative analysis of the gene expression changes induced by the non-steroidal Farnesoid X Receptor (FXR) agonist, this compound, and the steroidal FXR agonist, obeticholic acid (OCA). This comparison is intended to offer objective insights into their respective mechanisms of action and support further research and drug development. The information is based on available preclinical and in vitro studies.
Executive Summary
This compound and obeticholic acid are both potent agonists of the Farnesoid X Receptor, a key regulator of bile acid, lipid, and glucose metabolism. While both compounds activate FXR, their distinct chemical structures—non-steroidal versus steroidal—may lead to differential effects on gene expression and downstream physiological outcomes. This guide summarizes the known effects of both compounds on hepatic gene expression, particularly in the context of liver fibrosis and portal hypertension.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the reported changes in gene expression induced by this compound and obeticholic acid. It is important to note that the data for this compound is primarily qualitative, based on studies in rat models of liver disease, while the data for obeticholic acid includes quantitative fold changes from in vitro studies on human hepatocytes. A direct head-to-head quantitative comparison from a single study is not currently available in the public domain.
Table 1: Gene Expression Changes Induced by this compound in a Rat Model of Liver Cirrhosis
| Gene/Protein | Biological Process | Observed Change |
| Cystathionase (CTH) | Vasodilation (H₂S production) | Upregulation[1] |
| DDAH1 | Vasodilation (NO signaling) | Upregulation[1] |
| eNOS | Vasodilation (NO production) | Upregulation[1] |
| GTP-cyclohydrolase 1 | Vasodilation (NO signaling) | Upregulation[1] |
| Endothelin-1 (ET-1) | Vasoconstriction | Downregulation[1] |
| Col1a1 | Fibrosis | Downregulation[1] |
| α-smooth muscle actin (α-SMA) | Fibrosis (HSC activation) | Downregulation[1] |
| Transforming growth factor β (TGF-β) | Fibrosis | Downregulation[1] |
| von Willebrand Factor (vWF) | Endothelial dysfunction | Decreased expression[1] |
| VEGF, PDGF, Angiopoietins | Angiogenesis | Normalization of overexpression[1] |
Table 2: Quantitative Gene Expression Changes in Human Hepatocytes Treated with Obeticholic Acid (OCA)
| Gene | Gene Name | Function | Fold Change (vs. control) |
| Upregulated Genes | |||
| ABCB11 | Bile Salt Export Pump (BSEP) | Bile acid transport | 6.4 |
| SLC51A | Organic Solute Transporter α (OSTα) | Bile acid transport | 6.4 |
| SLC51B | Organic Solute Transporter β (OSTβ) | Bile acid transport | 42.9 |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional regulation | Dose-dependent increase |
| FGF19 | Fibroblast Growth Factor 19 | Metabolic regulation | Dose-dependent increase |
| Downregulated Genes | |||
| CYP7A1 | Cholesterol 7α-hydroxylase | Bile acid synthesis | Dose-dependent decrease |
| CYP27A1 | Sterol 27-hydroxylase | Bile acid synthesis | Dose-dependent decrease |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by FXR agonists and a typical experimental workflow for analyzing gene expression changes.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
The following is a generalized protocol for the analysis of gene expression changes in liver tissue or hepatocytes, based on common methodologies cited in the literature.
1. Cell Culture and Treatment (for in vitro studies):
-
Cell Type: Primary human hepatocytes or relevant liver cell lines (e.g., HepG2).
-
Culture Conditions: Cells are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Cells are treated with this compound, obeticholic acid, or a vehicle control (e.g., DMSO) at various concentrations and for specific durations (e.g., 24-48 hours).
2. Animal Models (for in vivo studies):
-
Animal Model: Commonly used models for liver fibrosis and portal hypertension include carbon tetrachloride (CCl₄)-induced liver injury or bile duct ligation (BDL) in rats or mice.
-
Treatment: Animals are administered this compound, obeticholic acid, or a vehicle control via oral gavage at specified doses and for a defined treatment period.
3. RNA Isolation:
-
Tissue/Cell Lysis: Liver tissue or cultured cells are homogenized in a lysis buffer (e.g., TRIzol reagent) to disrupt cells and release RNA.
-
Phase Separation: Chloroform is added, followed by centrifugation to separate the sample into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.
-
RNA Precipitation: The aqueous phase containing RNA is transferred to a new tube, and RNA is precipitated using isopropanol.
-
Washing and Resuspension: The RNA pellet is washed with ethanol to remove impurities and then resuspended in RNase-free water.
-
Quality Control: RNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer.
4. RNA Sequencing (RNA-Seq):
-
Library Preparation:
-
rRNA Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is removed.
-
Fragmentation: The remaining RNA is fragmented into smaller pieces.
-
cDNA Synthesis: Fragmented RNA is reverse transcribed into cDNA.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.
-
Amplification: The adapter-ligated cDNA is amplified via PCR to create a sequencing library.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
-
Quality Control of Reads: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Alignment: The high-quality reads are aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between the treatment and control groups.
-
Pathway and Functional Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and functions.
Conclusion
Both this compound and obeticholic acid demonstrate clear agonistic activity at the Farnesoid X Receptor, leading to the regulation of genes involved in bile acid metabolism, vasodilation, and fibrosis. The available data suggests that this compound has potent anti-fibrotic and vasodilatory effects in preclinical models of liver disease. Obeticholic acid has been shown to robustly regulate key genes in bile acid homeostasis in human liver cells.
A direct, quantitative comparison of the gene expression profiles of these two compounds from a single, comprehensive study would be highly valuable to fully elucidate their comparative pharmacology. Future research employing transcriptomic approaches in relevant disease models will be crucial for a more detailed understanding of the nuanced effects of these different classes of FXR agonists.
References
Assessing the Translational Potential of Trans-PX20606 in Human Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Liver fibrosis, the excessive accumulation of extracellular matrix in the liver, is a common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in the progression of liver fibrosis. This guide provides a comparative analysis of the preclinical candidate trans-PX20606 against other therapeutic agents in clinical development for the treatment of liver fibrosis, with a focus on nonalcoholic steatohepatitis (NASH).
Executive Summary
This compound is a non-steroidal farnesoid X receptor (FXR) agonist that has demonstrated significant anti-fibrotic and portal hypotensive effects in preclinical models of liver cirrhosis. This guide compares its preclinical efficacy with the clinical data of other promising agents targeting different pathways in liver fibrosis, including obeticholic acid (another FXR agonist), lanifibranor (a pan-PPAR agonist), resmetirom (a THR-β agonist), and the discontinued agents cenicriviroc (a CCR2/CCR5 antagonist) and selonsertib (an ASK1 inhibitor). While preclinical data for PX20606 is promising, its translational potential will depend on successful clinical trials in human subjects.
Comparative Data on Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound and clinical trials of comparator drugs.
Table 1: Preclinical Efficacy of this compound in a Rat Model of CCl₄-Induced Cirrhosis
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change vs. Control | p-value |
| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22% | 0.001 |
| Fibrotic Area (Sirius Red, %) | Not specified | Not specified | -43% | 0.005 |
| Hepatic Hydroxyproline (µg/g) | Not specified | Not specified | -66% | <0.001 |
Data from a 14-week study in rats with CCl₄-induced cirrhosis.[1]
Table 2: Clinical Efficacy of Comparator Drugs in Patients with NASH and Fibrosis
| Drug (Trade Name) | Mechanism of Action | Trial (Phase) | Patient Population | Primary Endpoint Met | Key Efficacy Data (Drug vs. Placebo) |
| Obeticholic Acid | FXR Agonist | REGENERATE (3) | NASH, F2-F3 Fibrosis | Yes | Fibrosis improvement ≥1 stage with no worsening of NASH: 23.1% (25mg) vs. 11.9%[2] |
| Lanifibranor | Pan-PPAR Agonist | NATIVE (2b) | NASH, High Activity | Yes | NASH resolution and fibrosis improvement ≥1 stage: 35% (1200mg) vs. 9%[3] |
| Resmetirom | THR-β Agonist | MAESTRO-NASH (3) | NASH, F1B-F3 Fibrosis | Yes | Fibrosis improvement ≥1 stage with no worsening of NASH: 25.9% (100mg) vs. 14.2%[4][5][6][7][8] |
| Cenicriviroc | CCR2/CCR5 Antagonist | AURORA (3) | NASH, F2-F3 Fibrosis | No | Fibrosis improvement ≥1 stage with no worsening of NASH: 22.3% vs. 25.5%[9] |
| Selonsertib | ASK1 Inhibitor | STELLAR-3 & 4 (3) | NASH, F3-F4 Fibrosis | No | Fibrosis improvement ≥1 stage with no worsening of NASH (F3): 9.3% (18mg) vs. 13.2%[10][11][12] |
Signaling Pathways in Liver Fibrosis and Drug Mechanisms of Action
The development of liver fibrosis is a complex process involving multiple signaling pathways. The diagrams below illustrate the central role of hepatic stellate cell activation and the mechanisms by which the compared drugs exert their effects.
References
- 1. The Agonists of Peroxisome Proliferator-Activated Receptor-γ for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 3. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 [mdpi.com]
- 4. Frontiers | Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β signalling and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model [insight.jci.org]
- 10. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological mechanisms of hepatic stellate cells activation in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of trans-PX20606: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of trans-PX20606, a potent FXR agonist used in research.
While specific disposal instructions for this compound are not publicly available, general best practices for the disposal of hazardous laboratory chemicals must be followed. As a chlorinated organic compound, this compound should be treated as hazardous waste.
Key Chemical Data
A summary of the pertinent chemical data for this compound is provided below. This information is crucial for understanding the compound's properties and for making informed decisions regarding its handling and disposal.
| Property | Value | Reference |
| Chemical Name | 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | [1] |
| Molecular Formula | C29H22Cl3NO4 | [1] |
| Molecular Weight | 554.8 g/mol | [1] |
| CAS Number | 1268244-85-4 | [2] |
| Intended Use | Laboratory chemicals, manufacture of substances. For research use only. | [3][4][5] |
Experimental Protocols: Proper Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on established guidelines for hazardous laboratory waste management.[6][7][8][9]
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste.
-
Segregate waste containing this compound from other chemical waste streams unless they are compatible. It is generally recommended to have a dedicated waste container for each specific type of chemical waste.[8][9]
-
Solid waste (e.g., contaminated gloves, weighing paper, pipette tips) should be collected separately from liquid waste.
2. Waste Containers:
-
Use only appropriate, leak-proof, and chemically compatible containers for storing this compound waste.[6][8]
-
Ensure containers are in good condition and have secure, tight-fitting lids.
-
For liquid waste, use approved strong, plastic sealable containers.[8]
-
For solid waste, use a designated, clearly labeled container with a liner.
3. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6][8]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when waste was first added to the container.
4. Storage:
-
Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Keep waste containers closed at all times, except when adding waste.[6]
-
Do not accumulate large quantities of waste in the laboratory.[8]
5. Disposal Request:
-
Once the waste container is full or you have reached the accumulation time limit set by your institution (often up to 12 months, but can be less), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Complete any required waste disposal forms accurately and completely.[6]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[7][8][10] Chlorinated hydrocarbons are strictly forbidden from sewer disposal.[10]
-
Consult your institution's specific waste management guidelines, as procedures may vary.
-
If you are unsure about any aspect of the disposal process, contact your EHS department for guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. rel-(+)-4-((1R,2R)-2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid | C29H22Cl3NO4 | CID 91754483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. odu.edu [odu.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. essex.ac.uk [essex.ac.uk]
- 10. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling trans-PX20606
A Critical Safety Notice Regarding "trans-PX20606": Information on the specific hazards of "this compound" is not widely available in public safety literature. Therefore, it must be handled as a potentially hazardous substance of unknown toxicity. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting.[1][2] A thorough risk assessment is mandatory before any handling of this compound.[2]
Personal Protective Equipment (PPE)
A comprehensive Personal Protective Equipment (PPE) ensemble is required to create a complete barrier between the researcher and the compound.[1] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[2]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields.[3] | Goggles and a face shield.[3][4] | Protects against splashes, aerosols, and flying particles. A face shield provides an additional layer of protection, especially when handling larger quantities or volatile substances.[3][4] |
| Hand Protection | Disposable nitrile gloves.[3] | Double-gloving with nitrile gloves or wearing Silver Shield™ gloves under disposable nitrile gloves.[3] | Provides a barrier against skin contact. Double-gloving is recommended for extended operations or when handling highly potent compounds.[3] |
| Body Protection | A fire-resistant lab coat.[4] | A disposable, chemical-resistant gown or coveralls.[4] | Protects skin and personal clothing from contamination. Disposable options are preferred to prevent cross-contamination.[4] |
| Respiratory Protection | A fit-tested N95 respirator for handling solids.[1] | A full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR).[1][4] | Protects against inhalation of airborne particles, which is a primary exposure route for potent compounds.[1] Higher-level protection is necessary for volatile substances or when generating aerosols.[1] |
| Foot Protection | Closed-toe, non-perforated, and chemically resistant safety shoes.[1] | Disposable shoe covers.[1] | Protects feet from spills and dropped objects. Shoe covers prevent the tracking of contaminants out of the work area.[1] |
Operational Plan: Handling this compound
All work with "this compound" should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]
Experimental Workflow for Handling
Step-by-Step Protocol:
-
Risk Assessment: Before beginning any work, evaluate the potential routes of exposure and assume a high level of toxicity.[1]
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Engineering Controls: Ensure the chemical fume hood is functioning correctly.[2]
-
Weighing and Handling:
-
Handle the solid compound within a ventilated balance enclosure or chemical fume hood.
-
Use dedicated spatulas and weighing papers.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the compound using an appropriate deactivating solution.
-
Clean all non-disposable equipment thoroughly.
-
Disposal Plan
All waste contaminated with "this compound" must be treated as hazardous waste.[2]
Disposal Workflow
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including disposable PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Collect all liquid waste containing "this compound" in a separate, sealed, and labeled container. Do not mix with other waste streams unless compatibility is confirmed.[6]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
-
Labeling:
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
-
Final Disposal:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
